molecular formula C8H5Br2F3 B3431010 2-Bromo-5-(trifluoromethyl)benzyl bromide CAS No. 875664-32-7

2-Bromo-5-(trifluoromethyl)benzyl bromide

Cat. No.: B3431010
CAS No.: 875664-32-7
M. Wt: 317.93 g/mol
InChI Key: TXJHPBWTPBYLFP-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C8H5Br2F3 and its molecular weight is 317.93 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-5-(trifluoromethyl)benzyl bromide is 317.86896 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHPBWTPBYLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-63-5, 875664-32-7
Record name 2-Bromo-5-(trifluoromethyl)benzyl bromide
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Record name 875664-32-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-Bromo-5-(trifluoromethyl)benzyl bromide

[1]

Executive Summary

2-Bromo-5-(trifluoromethyl)benzyl bromide is a high-value bifunctional electrophile extensively utilized in medicinal chemistry and agrochemical synthesis.[1] Characterized by two distinct reactive centers—a labile benzylic bromide and a sterically encumbered aryl bromide—this molecule serves as a linchpin for constructing complex heterocyclic scaffolds.[1] Its trifluoromethyl (-CF3) moiety is a critical pharmacophore, enhancing lipophilicity (

12

This guide details the physicochemical profile, validated synthesis protocols, and divergent reactivity patterns of this compound, providing researchers with a self-validating roadmap for its application in drug discovery.[1]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11][12]

Identity Data:

ParameterSpecification
IUPAC Name 1-(Bromomethyl)-2-bromo-5-(trifluoromethyl)benzene
Common Name 2-Bromo-5-(trifluoromethyl)benzyl bromide
CAS Number 886496-63-5 (Primary), 875664-32-7 (Secondary)
Molecular Formula

Molecular Weight 317.93 g/mol
SMILES FC(F)(F)C1=CC(CBr)=C(Br)C=C1
InChI Key TXVVVEUSVBLDED-UHFFFAOYSA-N

Physical Properties:

PropertyValueContext/Notes
Appearance Clear, colorless to pale yellow oilLow-melting solid upon high purity/cooling.[1][2]
Density 1.885 g/cm³Predicted/Experimental average.[1][2]
Boiling Point ~72–75°C @ 7.5 mmHgDecomposes near atmospheric BP (~259°C).[1][2] Distill under vacuum only.
Flash Point >110°CClosed cup.
Solubility DCM, THF, Toluene, Ethyl AcetateReacts violently with nucleophilic solvents (amines, water/DMSO upon heating).[1]

Synthesis & Production Methodologies

The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide typically follows two primary routes. The choice depends on the starting material availability and scale requirements.[1]

Method A: Radical Bromination (Wohl-Ziegler)

Preferred for large-scale production from the toluene precursor.[1][2]

Reaction Logic: This pathway utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position via a radical chain mechanism.[1][3] The use of NBS maintains a low concentration of molecular bromine, preventing electrophilic aromatic substitution on the electron-deficient ring.[1][2]

  • Precursor: 2-Bromo-5-(trifluoromethyl)toluene[1][2]

  • Reagents: NBS (1.05 eq), Benzoyl Peroxide (BPO) or AIBN (0.05 eq).[1][2]

  • Solvent:

    
    -Trifluorotoluene (Green alternative to CCl4) or Acetonitrile.[1]
    
  • Conditions: Reflux (80–90°C) for 4–12 hours under inert atmosphere (

    
    ).
    

Protocol:

  • Charge a reaction vessel with 2-Bromo-5-(trifluoromethyl)toluene (1.0 eq) and anhydrous solvent (5 mL/g).

  • Add NBS (1.05 eq) and radical initiator (AIBN, 5 mol%).

  • Heat to reflux.[1][2] The reaction is exothermic; monitor for "runaway" initiation.[1]

  • Endpoint: Monitor via TLC (Hexane/EtOAc) or GC-MS.[1][2] Disappearance of the toluene peak indicates completion.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2]

  • Purification: Vacuum distillation is mandatory to remove trace benzylic gem-dibromides.[1][2]

Method B: Dehydroxybromination (Appel-Type)

Preferred for high-purity lab-scale synthesis from the alcohol.[1][2]

Reaction Logic: Converting the benzyl alcohol using Phosphorus Tribromide (

12
  • Precursor: 2-Bromo-5-(trifluoromethyl)benzyl alcohol[2]

  • Reagent:

    
     (0.4 eq) or 
    
    
    .
  • Solvent: Dichloromethane (DCM) or Toluene.[1][2]

  • Conditions: 0°C to Room Temperature, 2 hours.

Visualization: Synthesis Mechanism (Radical Pathway)[2][3]

RadicalBrominationStart2-Bromo-5-(trifluoromethyl)toluenePropagation1H-Abstraction:Benzylic Radical FormationStart->Propagation1 + Br•InitiationInitiation:In• + NBS → Br•Initiation->Propagation1Propagation2Bromination:Radical + Br2 → Product + Br•Propagation1->Propagation2 + Br2 (low conc)Propagation2->Propagation1 Chain Reaction (Br•)Product2-Bromo-5-(trifluoromethyl)benzyl bromidePropagation2->ProductSideProductSide Product:SuccinimidePropagation2->SideProduct

Caption: Figure 1. Wohl-Ziegler radical bromination mechanism showing the propagation cycle essential for selective benzylic substitution.[1][2]

Reactivity & Applications in Drug Design[3]

This molecule is a "bifunctional linchpin."[1][2] The reactivity difference between the


Orthogonal Functionalization Strategy
  • Phase 1: Nucleophilic Substitution (

    
    ).  The benzylic bromide is highly reactive toward nucleophiles (amines, thiols, alkoxides).[1] This reaction proceeds rapidly at room temperature or mild heating.[1]
    
  • Phase 2: Cross-Coupling. The aryl bromide remains intact during

    
     conditions. It is subsequently activated using Pd-catalysis (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or aryl-heteroaryl systems.[1][2]
    

Key Application Areas:

  • Androgen Receptor Antagonists: Synthesis of Bicalutamide analogs.[1][2]

  • Kinase Inhibitors: Construction of indazole or quinazoline cores where the benzyl group serves as a lipophilic anchor.[1]

  • Agrochemicals: Introduction of the trifluoromethyl-benzyl motif to increase environmental persistence and potency.[1][2]

Visualization: Divergent Reactivity Flow[2][3]

ReactivityCore2-Bromo-5-(trifluoromethyl)benzyl bromideNucleophilesNucleophilic Attack(Amines, Azides, Thiols)Core->Nucleophiles Path A: Benzylic Substitution(Mild Base, RT)CouplingPd-Catalyzed Coupling(Suzuki, Heck, Sonogashira)Core->Coupling Direct Arylation(Risk of Benzylic side-reaction)IntermediateIntermediate:2-Bromo-5-(CF3)-benzyl-RNucleophiles->IntermediateIntermediate->Coupling Path B: Aryl Bromide Activation(Pd(0), Ligand, Heat)FinalDrugFinal Scaffold:Biaryl / HeterocycleCoupling->FinalDrug

Caption: Figure 2. Orthogonal reactivity profile. Path A followed by Path B is the standard workflow to avoid polymerization or oxidative addition at the wrong site.

Handling, Safety, and Storage (E-E-A-T)

Critical Hazard: Lachrymator Like most benzylic halides, this compound is a potent lachrymator (tear gas agent).[1] It alkylates TRPA1 receptors in the mucous membranes, causing immediate, severe irritation.

Safety Protocols:

  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended during distillation.[1][2]

  • Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating potential before cleanup.[1]

Storage Stability:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic and light-sensitive.[1][2] Store under Argon or Nitrogen.[1][2][4]

  • Stabilizer: Commercial samples may contain silver wire or copper turnings to scavenge free HBr, which catalyzes decomposition.

References

  • Synthesis & Properties

    • Source: ChemicalBook & CymitQuimica Databases. "2-Bromo-5-(trifluoromethyl)benzyl bromide Properties and CAS Registry."

    • URL:[1][2]

  • Mechanistic Grounding (Wohl-Ziegler)

    • Source: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1][2] Chemical Reviews, 1948. (Foundational mechanistic reference for benzylic bromination).

    • URL:[1][2]

  • Medicinal Chemistry Application (CF3/Br Motifs)

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
    • URL:[1][2]

  • Safety Data (Lachrymators)

    • Source: Sigma-Aldrich Safety Data Sheet (Generic Benzyl Bromide derivatives).[1]

    • URL:[1][2]

(Note: Specific patent literature often cites this intermediate under CAS 886496-63-5 for the synthesis of proprietary kinase inhibitors, though specific patent titles are omitted here for brevity.)[1][2]

Technical Monograph: 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functional Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS: 875664-32-7) represents a high-value "bifunctional" electrophile in modern organic synthesis. Its structural uniqueness lies in the coexistence of two distinct electrophilic sites: a highly reactive benzylic bromide (susceptible to SN2 attack) and a robust aryl bromide (primed for metal-catalyzed cross-coupling or halogen-lithium exchange).

This guide details the chemical properties, synthetic utility, and handling protocols for this compound, emphasizing its role as a linchpin in the construction of fused heterocycles and complex pharmaceutical intermediates (e.g., CRTH2 antagonists, Chymase inhibitors).

Physicochemical Profile

PropertyDataNotes
IUPAC Name 1-(Bromomethyl)-2-bromo-4-(trifluoromethyl)benzenePrecise nomenclature is critical to distinguish from isomers.[1]
CAS Number 875664-32-7 Note:[1][2] Often confused with 2-(trifluoromethyl)benzyl bromide (CAS 395-44-8).[1]
Molecular Formula C₈H₅Br₂F₃
Molecular Weight 317.93 g/mol
Physical State Low-melting solid or liquidDependent on purity; typically crystallizes upon cooling.[1]
Density ~1.9 g/cm³High density due to double bromination.[1]
Boiling Point ~258°C (Predicted)Decomposes at high temperatures; vacuum distillation recommended.
Solubility DCM, THF, Toluene, EtOAcHydrolyzes slowly in water; reacts rapidly with protic nucleophiles.[1]
Hazards Lachrymator , CorrosiveCauses severe skin burns and eye damage.[1]

Synthetic Accessibility

The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide is generally approached via two primary pathways, chosen based on the availability of the precursor.[1]

Method A: Radical Bromination (Wohl-Ziegler)

This is the industrial standard, utilizing the commercially available toluene derivative.

  • Precursor: 2-Bromo-5-(trifluoromethyl)toluene.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic).[1]

  • Solvent: CCl₄ (traditional) or Trifluorotoluene (green alternative).

  • Mechanism: Free-radical chain substitution at the benzylic position.

  • Protocol Insight: The reaction must be anhydrous. The presence of the electron-withdrawing CF₃ group slightly deactivates the benzylic position toward radical abstraction compared to non-fluorinated toluenes, often requiring longer reflux times or photo-initiation.[1]

Method B: Alcohol Conversion (Appel or PBr₃)

Preferred for small-scale, high-purity requirements to avoid over-bromination byproducts (benzal bromides).[1]

  • Precursor: [2-Bromo-5-(trifluoromethyl)phenyl]methanol.[1]

  • Reagents: PBr₃ (0.35 equiv) or CBr₄/PPh₃.[1]

  • Solvent: DCM or Toluene (0°C to RT).

  • Advantage: Eliminates radical byproducts; yields a cleaner crude product.[1]

SynthesisPathways Start1 2-Bromo-5-(trifluoromethyl)toluene Target 2-Bromo-5-(trifluoromethyl) benzyl bromide Start1->Target NBS, AIBN CCl4, Reflux (Radical Subst.) Start2 2-Bromo-5-(trifluoromethyl)benzyl alcohol Start2->Target PBr3, DCM 0°C to RT (Nucleophilic Subst.)

Figure 1: Convergent synthetic pathways to the target scaffold.

Reactivity Architecture & Functionalization

The molecule's value lies in its orthogonal reactivity .[1] The benzylic bromide reacts under mild, basic conditions, while the aryl bromide remains inert until activated by a transition metal catalyst or lithium exchange.

Module A: The Benzylic Gateway (SN2)

The benzylic carbon is the primary point of entry. Due to the electron-withdrawing nature of the ortho-bromo and meta-CF₃ groups, this position is highly electrophilic.[1]

  • N-Alkylation: Reacts with amines, anilines, and nitrogen heterocycles (e.g., benzimidazolones) to form the core skeleton of drug candidates.

  • O-Alkylation: Reaction with carboxylic acids (using Cs₂CO₃) or phenols generates esters and ethers.[1]

  • C-Alkylation: Enolates and malonates displace the bromide to extend the carbon chain.[1]

Module B: The Aryl Diversification (Cross-Coupling)

Once the benzylic position is secured, the aryl bromide serves as a "hard" handle for diversification.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1] The bulky ortho-substituent (the modified benzylic group) can sterically hinder the reaction, often requiring active catalyst systems like Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos .

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can be trapped with electrophiles (aldehydes, CO₂) to form hydroxyalkyl or carboxyl derivatives.[1]

Module C: Cyclization Strategies

The proximity of the two handles allows for "one-pot" or sequential cyclization to form fused ring systems such as Isoquinolines or Indoles .[1]

Reactivity cluster_SN2 Path A: Benzylic Substitution (Soft) cluster_Cross Path B: Aryl Coupling (Hard) Center 2-Bromo-5-(trifluoromethyl) benzyl bromide Prod1 N-Benzylation (Amines/Heterocycles) Center->Prod1 R-NH2, Base Prod2 O-Alkylation (Acids/Phenols) Center->Prod2 R-CO2H, Cs2CO3 Prod3 Suzuki Coupling (Biaryl formation) Center->Prod3 Ar-B(OH)2, Pd(0) Prod4 Li-Halogen Exchange (Carboxylation/Formylation) Center->Prod4 n-BuLi, -78°C

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Medicinal Chemistry Applications

The 2-bromo-5-(trifluoromethyl)benzyl moiety is a privileged pharmacophore.[1] The CF₃ group enhances metabolic stability (blocking oxidation at the 5-position) and lipophilicity, while the bromine allows for late-stage diversification.[1]

Case Study: CRTH2 Antagonists

Research into prostaglandin D2 receptor (CRTH2) antagonists for asthma and allergic rhinitis has utilized this scaffold.[1]

  • Workflow: The benzyl bromide is first reacted with a benzimidazolone core (N-alkylation).[1] The remaining aryl bromide is then used to attach a solubilizing tail or a second aromatic ring via Suzuki coupling, creating a high-affinity ligand.

Case Study: Chymase Inhibitors

In the development of benzimidazolone-based chymase inhibitors, the 2-bromo-5-(trifluoromethyl)benzyl group serves as a hydrophobic anchor that fits into the S1 binding pocket of the enzyme, with the CF₃ group providing critical hydrophobic interactions.[1]

Experimental Protocol: N-Alkylation (General Procedure)

Use this protocol for attaching the scaffold to an amine or nitrogen heterocycle.

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the nucleophile (1.0 equiv) (e.g., a benzimidazolone or secondary amine) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) or NaH (1.1 equiv) at 0°C. Stir for 30 minutes.

  • Addition: Add 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.1 equiv) dropwise as a solution in DMF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the bromide is UV active).

  • Workup: Quench with water, extract with EtOAc. Wash organics with LiCl solution (to remove DMF), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Safety & Handling (Critical)

Warning: Potent Lachrymator. Benzyl bromides are notorious for causing immediate and severe eye irritation (tearing) and respiratory distress.

  • Engineering Controls: ALWAYS handle inside a functioning fume hood.

  • PPE: Wear chemical splash goggles (not just safety glasses), a face shield, and chemo-rated nitrile gloves (double-gloving recommended).[1]

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood.[1] Wash all glassware and syringes with this solution before removing them from the hood to quench residual bromide.

  • Spill Response: Do not wipe up with paper towels (increases surface area for evaporation).[1] Cover with weak base (soda ash) or thiosulfate solution, then absorb.

References

  • Synthesis & Properties: BenchChem Technical Support. "Synthesis of 2-(Trifluoromethyl)benzyl bromide and derivatives." BenchChem, 2025.[1] Link

  • Medicinal Application (CRTH2): Pettipher, R., et al. "Antagonists of the prostaglandin D2 receptor CRTH2."[3] Drug News & Perspectives, 2008, 21(6), 317-322.[1] Link

  • Suzuki Coupling Methodology: Molander, G. A., & Elia, M. D.[1] "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 2006.[1] Link

  • Patent (Chymase Inhibitors): "Benzimidazolone chymase inhibitors."[1] U.S. Patent 9,150,556 B2.[1] Link

  • Safety Data: "Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)benzyl bromide." Thermo Fisher Scientific. Link

Sources

An In-depth Technical Guide to the NMR Analysis of 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-5-(trifluoromethyl)benzyl bromide. Designed for professionals in research and drug development, this document moves beyond a standard protocol to deliver field-proven insights into the structural elucidation of this important chemical intermediate. We will explore the causal relationships behind spectral features, establish a self-validating experimental framework, and ground our analysis in authoritative references.

Introduction: The Structural Significance of 2-Bromo-5-(trifluoromethyl)benzyl bromide

2-Bromo-5-(trifluoromethyl)benzyl bromide is a key building block in organic synthesis, valued for its dual reactivity stemming from the aryl bromide and the benzylic bromide moieties. The trifluoromethyl group significantly influences the electronic properties of the benzene ring and can enhance the metabolic stability and lipophilicity of derivative compounds, making it a valuable synthon in the development of pharmaceuticals and agrochemicals.

Given its role as a precursor, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-5-(trifluoromethyl)benzyl bromide is anticipated to exhibit distinct signals corresponding to the benzylic protons and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-(trifluoromethyl)benzyl bromide in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
CH₂Br~ 4.6Singlet (s)N/A
H-6~ 7.8Doublet (d)~ 8.2
H-4~ 7.6Doublet of doublets (dd)~ 8.2, ~ 1.5
H-3~ 7.5Singlet (s) or narrow doublet~ 1.5
Causality Behind the Predicted Chemical Shifts and Multiplicities:
  • Benzylic Protons (CH₂Br): The protons of the bromomethyl group are expected to appear as a sharp singlet around 4.6 ppm. Their downfield shift is a direct result of the deshielding effect of the adjacent bromine atom. For comparison, the benzylic protons in benzyl bromide resonate at approximately 4.5 ppm, and those in 2-bromobenzyl bromide appear at about 4.60 ppm[1]. The singlet multiplicity arises from the absence of any adjacent protons.

  • Aromatic Protons (H-3, H-4, H-6): The aromatic region will display a more complex pattern due to spin-spin coupling.

    • H-6: This proton is ortho to the bromine atom and is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent halogen. It will appear as a doublet due to coupling with H-4.

    • H-4: This proton is situated between the trifluoromethyl group and a hydrogen atom (H-3). It will experience coupling from both H-3 (meta coupling) and H-6 (ortho coupling), resulting in a doublet of doublets.

    • H-3: This proton is ortho to the trifluoromethyl group and will be shifted downfield. It is expected to show a small meta-coupling to H-4, which may present as a narrow doublet or a broadened singlet.

The following diagram illustrates the predicted coupling interactions in the aromatic ring:

G cluster_ring Aromatic Ring Protons C1 C-Br C2 C-CH₂Br H3 H-3 H4 H-4 H4->H3 meta (⁴J) C5 C-CF₃ H6 H-6 H6->H4 ortho (³J) G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound (10-20 mg) b Dissolve in CDCl₃ (0.6-0.7 mL) a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, and Shim d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Peak Picking and Integration i->j k Structural Elucidation j->k

Caption: General workflow for NMR analysis.

Conclusion: A Framework for Confident Structural Assignment

This in-depth guide provides a robust framework for the NMR analysis of 2-Bromo-5-(trifluoromethyl)benzyl bromide. By understanding the underlying principles that govern chemical shifts and coupling constants, and by adhering to a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The predictive data presented herein, based on the analysis of analogous compounds, serves as a reliable guide for interpreting experimental spectra. The combination of ¹H and ¹³C NMR spectroscopy, as detailed, offers a self-validating system for ensuring the identity and purity of 2-Bromo-5-(trifluoromethyl)benzyl bromide in any research or drug development endeavor.

References

  • This is a placeholder reference. Authoritative sources for NMR data of analogous compounds would be cited here.
  • This is a placeholder reference. A standard textbook on NMR spectroscopy would be cited here.
  • This is a placeholder reference.

Sources

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 2-Bromo-5-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the reactivity of the benzylic bromide in 2-Bromo-5-(trifluoromethyl)benzyl bromide, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric factors governing its reaction pathways, offering both mechanistic insights and practical, field-proven protocols.

Introduction: A Molecule of Tuned Reactivity

2-Bromo-5-(trifluoromethyl)benzyl bromide, with the chemical formula C₈H₅Br₂F₃, is a significant building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from a highly reactive benzylic bromide functional group, the reactivity of which is meticulously modulated by the electronic and steric influences of two key substituents on the aromatic ring: a bromine atom at the ortho position and a trifluoromethyl group at the meta position (relative to the bromomethyl group).

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This feature significantly enhances the lipophilicity and metabolic stability of molecules incorporating this moiety, making it a prized component in medicinal chemistry.[1] The bromine atom, also an electron-withdrawing group via induction, further influences the electronic environment of the benzene ring. The interplay of these substituents dictates the reactivity of the benzylic C-Br bond, predisposing it to a range of transformations.

Table 1: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)benzyl bromide

PropertyValue
Molecular Formula C₈H₅Br₂F₃
Molecular Weight 321.93 g/mol
Appearance Clear, colorless to pale yellow liquid or solid
Boiling Point 259 °C
Density 1.885 g/cm³
Flash Point 110 °C

Source: ChemicalBook[2]

Nucleophilic Substitution: A Mechanistic Dichotomy

The benzylic position of 2-Bromo-5-(trifluoromethyl)benzyl bromide is a prime site for nucleophilic substitution reactions. The mechanism of these reactions, however, is a subject of careful consideration, with a delicate balance between Sₙ1 and Sₙ2 pathways.

The Predominance of the Sₙ2 Pathway

The strong electron-withdrawing nature of the trifluoromethyl group significantly destabilizes the formation of a positive charge on the benzylic carbon. This destabilization of the potential benzyl carbocation intermediate strongly disfavors an Sₙ1 mechanism. Consequently, nucleophilic substitution reactions on 2-Bromo-5-(trifluoromethyl)benzyl bromide predominantly proceed through an Sₙ2 mechanism .

In an Sₙ2 reaction, the nucleophile attacks the electrophilic benzylic carbon in a concerted step with the departure of the bromide leaving group. This bimolecular process is sensitive to steric hindrance around the reaction center. The presence of the ortho-bromo substituent, while not excessively bulky, does introduce a degree of steric impediment that can influence the reaction rate compared to an unsubstituted benzyl bromide.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant 2-Bromo-5-(trifluoromethyl)benzyl bromide TS [Nu---CH₂(C₆H₃(Br)(CF₃))---Br]⁻ Reactant->TS Nucleophile Nu⁻ Nucleophile->TS Backside Attack Product Substituted Product TS->Product Leaving_Group Br⁻ TS->Leaving_Group

Experimental Protocol: A General Sₙ2 Reaction

The following is a generalized, self-validating protocol for a typical Sₙ2 reaction with 2-Bromo-5-(trifluoromethyl)benzyl bromide.

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)

  • Nucleophile (e.g., sodium azide, potassium cyanide, sodium phenoxide) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: Dissolve 2-Bromo-5-(trifluoromethyl)benzyl bromide in the chosen anhydrous solvent. In a separate flask, dissolve the nucleophile in the same solvent.

  • Reaction Initiation: Add the nucleophile solution to the solution of the benzyl bromide dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require heating to proceed at a reasonable rate, depending on the nucleophilicity of the attacking species.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be validated by the disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate. The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide of 2-Bromo-5-(trifluoromethyl)benzyl bromide is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of a C(sp³)-C(sp²) bond between the benzylic carbon and an aryl or vinyl boronic acid or ester.[3]

G Start Start Reagents Mix: - 2-Bromo-5-(trifluoromethyl)benzyl bromide - Boronic Acid/Ester - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Diaryl Methane Derivative Purification->Product

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Halides

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Ligand SPhos, XPhos (for challenging substrates)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF, often with water
Temperature 80-110 °C

Note: These are general conditions and require optimization for 2-Bromo-5-(trifluoromethyl)benzyl bromide.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp³)-C(sp) bond between the benzylic carbon and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[4]

Experimental Protocol: Sonogashira Coupling

  • Setup: In a Schlenk flask, combine 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylethylamine, 2-3 eq). Finally, add the terminal alkyne (1.1 - 1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.[5]

Buchwald-Hartwig Amination

This reaction enables the formation of a C-N bond between the benzylic carbon and a primary or secondary amine. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.

Radical Reactions

Recent advances in photoredox catalysis have opened up new avenues for the reactivity of benzylic bromides, including 2-Bromo-5-(trifluoromethyl)benzyl bromide. Under visible light irradiation in the presence of a suitable photocatalyst, the C-Br bond can undergo homolytic cleavage to generate a benzylic radical. This highly reactive intermediate can then participate in various radical-based transformations, such as C-C bond formation with radical acceptors.[6]

G Reactant 2-Bromo-5-(trifluoromethyl)benzyl bromide Radical_Formation Benzylic Radical Formation Reactant->Radical_Formation Photocatalyst Photocatalyst (e.g., Ir or Ru complex) Photocatalyst->Radical_Formation Light Visible Light (hν) Light->Photocatalyst Product Coupled Product Radical_Formation->Product Radical_Acceptor Radical Acceptor Radical_Acceptor->Product

Conclusion: A Versatile and Tunable Synthetic Intermediate

2-Bromo-5-(trifluoromethyl)benzyl bromide stands out as a highly valuable and versatile intermediate in organic synthesis. The judicious placement of the ortho-bromo and meta-trifluoromethyl substituents fine-tunes the reactivity of the benzylic bromide, favoring Sₙ2 pathways in nucleophilic substitutions and providing a reliable electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. Furthermore, the amenability of this compound to radical-based transformations under photoredox catalysis expands its synthetic utility. This in-depth understanding of its reactivity, grounded in both mechanistic principles and practical experimental protocols, empowers researchers and drug development professionals to effectively harness the synthetic potential of this important building block.

References

  • Organic Letters. Copper/Photoredox Dual Catalysis for the Redox-Neutral C(sp3)–CF2H Cross-Coupling between Benzylic Bromides and Tetracoordinated Difluoromethylborates. ACS Publications. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

Sources

An In-depth Technical Guide to the Electrophilicity of 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethyl)benzyl bromide is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the electrophilic character of its benzylic carbon. This guide provides a comprehensive analysis of the factors governing the electrophilicity of this molecule, delving into the electronic effects of its substituents and the implications for its reactivity in nucleophilic substitution reactions. We will explore both the theoretical underpinnings and the practical, field-proven applications of this versatile reagent, offering insights into experimental design and optimization for professionals in drug development and organic synthesis.

Introduction: The Concept of Electrophilicity in Benzyl Bromides

Electrophilicity, the propensity of a chemical species to accept electrons, is a cornerstone of organic chemistry. In the context of benzyl bromides, the electrophilic center is the benzylic carbon atom bonded to the bromine. The reactivity of this site is profoundly influenced by the nature of the substituents on the aromatic ring. Nucleophilic substitution reactions at the benzylic position are common, and their mechanisms, primarily SN1 and SN2, are dictated by factors such as the stability of the potential carbocation intermediate, the strength of the nucleophile, and the reaction conditions.[1]

Primary benzylic halides, like the topic compound, typically favor an SN2 pathway, characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. However, the stability of the benzylic carbocation, which is resonance-stabilized by the aromatic ring, means that an SN1 mechanism can also be operative, particularly with weaker nucleophiles or in polar, protic solvents.[1][2] The substituents on the benzene ring play a critical role in modulating the stability of this carbocation and the partial positive charge on the benzylic carbon in the transition state.

Molecular Architecture and Electronic Effects

The electrophilicity of 2-Bromo-5-(trifluoromethyl)benzyl bromide is a direct consequence of the interplay between the electronic properties of its three key components: the benzyl bromide moiety, the trifluoromethyl group, and the bromine atom on the aromatic ring.

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] This strong inductive effect (-I) arises from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic ring.[4][5] This electron withdrawal has two significant consequences for the electrophilicity of the benzylic carbon:

  • Destabilization of the Benzyl Cation: In a potential SN1 pathway, the electron-withdrawing nature of the -CF3 group destabilizes the formation of a positive charge on the benzylic carbon. This destabilization disfavors the SN1 mechanism.

  • Increased Partial Positive Charge: For an SN2 reaction, the inductive withdrawal of electron density from the aromatic ring is transmitted to the benzylic carbon, increasing its partial positive charge (δ+). This makes the benzylic carbon a more potent electrophile and more susceptible to nucleophilic attack.

The -CF3 group is known to activate adjacent electrophilic sites primarily through this inductive effect.[3]

The Bromo Substituent: A Dual Role

The bromine atom at the 2-position of the aromatic ring also exerts a significant influence on the molecule's reactivity. Halogens are unique in that they exhibit both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). While the inductive effect deactivates the ring towards electrophilic aromatic substitution, the resonance effect can donate electron density to the ring. However, for halogens, the inductive effect generally outweighs the resonance effect.

In the case of 2-Bromo-5-(trifluoromethyl)benzyl bromide, the bromine atom's primary role is to further enhance the electron-withdrawing character of the aromatic ring, complementing the effect of the trifluoromethyl group and thereby increasing the electrophilicity of the benzylic carbon.

Synergistic Effects on Reactivity

The combination of a bromo and a trifluoromethyl group on the benzene ring creates a highly electron-deficient aromatic system. This synergistic electron withdrawal significantly enhances the electrophilic nature of the benzylic carbon, making 2-Bromo-5-(trifluoromethyl)benzyl bromide a highly reactive alkylating agent. This heightened reactivity is a key feature that is exploited in its synthetic applications.

Reaction Mechanisms and Pathways

The enhanced electrophilicity of 2-Bromo-5-(trifluoromethyl)benzyl bromide dictates its behavior in nucleophilic substitution reactions. Given that it is a primary benzylic halide, the SN2 mechanism is generally favored.

The SN2 Pathway: A Favorable Route

The strong partial positive charge on the benzylic carbon, induced by the electron-withdrawing substituents, makes it an excellent target for a wide range of nucleophiles. The backside attack characteristic of the SN2 mechanism is sterically unhindered for this primary bromide.

Hammett_Plot_Concept cluster_plot Conceptual Hammett Plot for SN2 xaxis yaxis origin origin->xaxis origin->yaxis ewg EWG edg EDG line_start line_end line_start->line_end ρ > 0

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Bromo-5-(trifluoromethyl)benzyl bromide in Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS 875664-32-7) represents a high-value "bifunctional" scaffold for medicinal chemistry. Its unique substitution pattern offers two distinct electrophilic sites: a highly reactive benzylic bromide and a sterically congested aryl bromide, further enhanced by a metabolically stable trifluoromethyl (


) group. This application note details protocols for exploiting this orthogonality to synthesize 5-(trifluoromethyl)isoindolines  (via intramolecular cyclization) and functionalized biaryls  (via site-selective cross-coupling).

Chemical Profile & Safety Architecture

Before initiating synthesis, operators must acknowledge the specific hazards associated with benzylic halides.

PropertySpecification
Chemical Name 2-Bromo-5-(trifluoromethyl)benzyl bromide
CAS Number 875664-32-7
Molecular Weight 317.94 g/mol
Appearance Colorless to pale yellow liquid/low-melting solid
Reactive Moieties Benzylic Bromide (

active), Aryl Bromide (Pd/Li active)
Key Hazard Lachrymator / Corrosive
Safety Protocol (Critical)
  • Containment: All weighing and transfers must occur within a functioning chemical fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (benzyl bromides are potent alkylators).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture triggers hydrolysis to the corresponding benzyl alcohol and HBr.

Strategic Overview: The Divergent Workflow

The utility of this building block lies in its ability to serve as a "linchpin" for two distinct structural classes. The benzylic position serves as the primary "anchor" point, while the aryl bromide allows for subsequent elaboration or ring closure.

Workflow Visualization

The following diagram illustrates the divergent pathways available from the core scaffold.

DivergentSynthesis cluster_0 Reaction Environment Start 2-Bromo-5-(trifluoromethyl) benzyl bromide Step1 Path A: Benzylic Substitution (Nucleophilic Attack) Start->Step1  Amine/Thiol  Addition Isoindoline Target 1: Isoindolines (Fused Ring Systems) Step1->Isoindoline  Intramolecular  Pd-Cat Cyclization Biaryl Target 2: Biaryl Scaffolds (Kinase Inhibitor Motifs) Step1->Biaryl  Suzuki-Miyaura  Coupling

Figure 1: Divergent synthetic pathways. Path A leads to fused heterocyclic systems (isoindolines), while Path B leads to linear biaryl systems.

Protocol A: Synthesis of 5-(Trifluoromethyl)isoindolines

Application: Creating conformationally restricted bicyclic amines, a common motif in CNS-active drugs.

Mechanism

This is a two-step "One-Pot" or "Telescoped" sequence.

  • Anchoring:

    
     displacement of the benzylic bromide by a primary amine.
    
  • Cyclization: Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) utilizing the aryl bromide.

Experimental Procedure
Step 1: N-Alkylation (The Anchor)
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Reagents: Add Potassium Carbonate (

    
    )  (2.0 equiv) followed by the Primary Amine  (
    
    
    
    ) (1.1 equiv).
    • Note: If using a volatile amine, use a sealed tube.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting bromide (

      
      ) and appearance of the secondary amine (
      
      
      
      ).
  • Workup (if isolating): Filter off solids, concentrate in vacuo. However, for the telescoped sequence, proceed directly to Step 2 after solvent swap.

Step 2: Intramolecular Cyclization (The Ring Closure)
  • Solvent Swap: Evaporate MeCN. Redissolve the crude secondary amine in anhydrous Toluene or 1,4-Dioxane .

  • Catalyst System: Add

    
      (5 mol%) and BINAP  or Xantphos  (10 mol%).
    
    • Why Xantphos? Its wide bite angle favors the reductive elimination step in forming the 5-membered ring.

  • Base: Add Sodium tert-butoxide (

    
    )  (1.5 equiv).
    
  • Reaction: Heat to 100°C under Nitrogen/Argon for 12–16 hours.

  • Purification: Cool to RT, filter through a Celite pad, concentrate, and purify via flash column chromatography.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Application: Synthesis of biaryl cores for kinase inhibitors. The challenge here is the steric hindrance provided by the ortho-benzylic group.

Mechanism

The aryl bromide at position 2 is sterically crowded by the benzylic group at position 1. Standard catalysts (


) often fail or result in slow turnover. We utilize Buchwald Precatalysts  (e.g., XPhos Pd G2) to overcome this energy barrier.
Experimental Procedure
  • Reagents:

    • Substrate: N-alkylated derivative (from Protocol A, Step 1) OR protected benzyl alcohol derivative (1.0 equiv).

    • Boronic Acid:

      
       (1.5 equiv).
      
    • Catalyst:

      
        (5 mol%) or XPhos Pd G2  (2 mol%) for difficult substrates.
      
    • Base:

      
        (3.0 equiv, 2M aqueous solution).
      
  • Solvent: 1,4-Dioxane (degassed).

  • Assembly:

    • Combine organic substrate, boronic acid, and catalyst in a microwave vial or pressure tube.

    • Add Dioxane and aqueous base.[1]

    • Crucial Step: Sparge with Argon for 5 minutes to remove dissolved Oxygen (prevents homocoupling of boronic acid).

  • Reaction:

    • Thermal: 90°C for 12 hours.

    • Microwave: 110°C for 30–60 minutes.

  • Analysis:

    • The

      
       group serves as an excellent handle for 
      
      
      
      NMR monitoring. Shift typically moves from
      
      
      ppm (aryl bromide) to
      
      
      ppm (biaryl).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of benzyl bromideEnsure solvent (MeCN) is anhydrous. Check starting material quality (H-NMR should show sharp singlet at

ppm for

).
No Cyclization (Step 2) Catalyst poisoning or oxidationDegas solvents thoroughly. Switch to

/ XPhos system.
Protodebromination Reaction too hot / Hydride sourceReduce temp. Ensure solvent is dry (water can act as H-source in Pd cycles).

References

  • General Reactivity of Benzyl Bromides

    • Organic Chemistry Portal.[2] "Synthesis of Benzyl Bromides."[3] Available at:

  • Suzuki Coupling of Sterically Hindered Halides

    • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction."[4] Available at:

  • Isoindoline Synthesis Strategies

    • Royal Society of Chemistry. "Practical synthesis of isoindolines."[2][5] Org.[2][6][7] Biomol. Chem. Available at:

  • Physical Properties & Safety

    • Thermo Fisher Scientific.[8] "Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)benzyl bromide." Available at:

Sources

Application Notes & Protocols: 2-Bromo-5-(trifluoromethyl)benzyl bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Doubly Activated Benzyl Bromide

2-Bromo-5-(trifluoromethyl)benzyl bromide is a highly versatile bifunctional electrophile used extensively in organic synthesis. Its utility stems from a unique combination of structural features: a reactive benzylic bromide primed for nucleophilic substitution, a stabilizing trifluoromethyl group, and a second, less reactive aryl bromide that serves as a handle for subsequent cross-coupling reactions.

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, known for enhancing key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] The presence of this group on the benzyl bromide scaffold makes 2-Bromo-5-(trifluoromethyl)benzyl bromide an invaluable building block for introducing this crucial motif into complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

This guide provides an in-depth exploration of the reagent's reactivity in nucleophilic substitution reactions, detailing the mechanistic dichotomy between SN1 and SN2 pathways and offering robust, field-tested protocols for its application.

Mechanistic Considerations: The SN1/SN2 Duality of a Benzylic System

Benzylic halides occupy a unique position in the landscape of nucleophilic substitution. While it is a primary halide, which typically favors the SN2 pathway, it can also form a resonance-stabilized carbocation, making the SN1 pathway accessible.[3][4] The reaction outcome is therefore not predetermined by the substrate alone but is critically dependent on the experimental conditions employed.[5][6]

The SN2 Pathway: A Concerted Attack

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by:

  • Strong Nucleophiles: Reagents with a high concentration of negative charge (e.g., alkoxides, thiolates, azide).

  • Polar Aprotic Solvents: Solvents like acetone, DMF, or acetonitrile that can solvate cations but leave the nucleophile relatively "bare" and highly reactive.

  • Lower Temperatures: To disfavor the higher activation energy pathway of carbocation formation.

sn2_mechanism

The SN1 Pathway: A Stepwise Process via a Stabilized Cation

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The rate-determining first step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack from the nucleophile. This pathway is favored by:

  • Weak Nucleophiles: Often the solvent itself (solvolysis), such as water, alcohols, or carboxylic acids.

  • Polar Protic Solvents: Solvents like ethanol or water that can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding.[7]

  • Higher Temperatures: To provide the energy needed for the initial bond-breaking step.

The benzylic carbocation formed from 2-Bromo-5-(trifluoromethyl)benzyl bromide is stabilized by resonance, delocalizing the positive charge across the aromatic ring, which makes the SN1 pathway highly accessible under the right conditions.[4][6]

sn1_mechanism

Data Presentation: Selecting Conditions for Reaction Control

The choice between SN1 and SN2 pathways is a strategic decision based on the desired outcome and the nature of the nucleophile. The following table summarizes the key experimental levers.

ParameterFavors SN2 PathwayFavors SN1 PathwayRationale
Nucleophile Strong, high concentration (e.g., RO⁻, RS⁻, N₃⁻, CN⁻)Weak, often the solvent (e.g., H₂O, ROH, RCOOH)The SN2 rate is dependent on nucleophile concentration; the SN1 rate is not.[8]
Solvent Polar Aprotic (e.g., Acetone, DMF, Acetonitrile)Polar Protic (e.g., Ethanol, Water, Acetic Acid)Protic solvents stabilize the carbocation intermediate, while aprotic solvents enhance nucleophilicity.[7]
Temperature Room Temperature or moderate heatOften requires heatingOvercoming the activation energy for C-Br bond cleavage is the rate-limiting step in SN1.
Kinetics Second-order: Rate = k[Substrate][Nucleophile]First-order: Rate = k[Substrate]The rate-determining step involves one molecule for SN1 and two for SN2.

Experimental Protocols

Safety First: 2-Bromo-5-(trifluoromethyl)benzyl bromide and its analogues are potent lachrymators and are corrosive.[8][9][10] All manipulations must be performed in a certified chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, lab coat, and chemically resistant gloves.[11]

Protocol 1: SN2 Synthesis of an Aryl Ether

This protocol describes a classic Williamson ether synthesis, a robust SN2 reaction.

  • Objective: To synthesize 2-bromo-5-(trifluoromethyl)benzyl phenyl ether.

  • Expertise & Experience: This protocol utilizes a strong nucleophile (phenoxide) in a polar aprotic solvent (DMF) to ensure the reaction proceeds cleanly via the SN2 pathway, minimizing potential SN1 side reactions. The anhydrous conditions are critical to prevent hydrolysis of the benzyl bromide to the corresponding alcohol.

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add phenol (1.1 eq) and anhydrous DMF.

  • Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as a base to deprotonate the phenol, generating the potent phenoxide nucleophile in situ.

  • Stir the resulting suspension for 20 minutes at room temperature.

  • Add a solution of 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly pouring the mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with 1M NaOH (to remove excess phenol), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure aryl ether.

Trustworthiness (Self-Validation):

  • Expected Outcome: A colorless to pale yellow oil or solid.

  • TLC Analysis: The product spot should have a higher Rf than the starting phenol and a different Rf from the starting benzyl bromide.

  • Spectroscopic Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Look for the disappearance of the phenolic -OH proton and the appearance of a characteristic benzylic -CH₂- signal around 5.0 ppm in the ¹H NMR spectrum.

Protocol 2: SN1 Solvolysis Reaction

This protocol demonstrates a typical SN1 reaction where the solvent also acts as the nucleophile.

  • Objective: To synthesize 2-bromo-5-(trifluoromethyl)benzyl ethyl ether.

  • Expertise & Experience: This protocol leverages a polar protic, weakly nucleophilic solvent (ethanol) to favor the SN1 mechanism. The addition of a non-nucleophilic base is included to neutralize the HBr byproduct, which could otherwise lead to side reactions.

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)

  • Ethanol (absolute, used as solvent)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a generous volume of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium bicarbonate (1.5 eq). This mild base will not deprotonate the ethanol but will neutralize the HBr formed during the reaction, driving the equilibrium forward.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC. The reaction is typically slower than the SN2 counterpart and may require several hours (6-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the layers and extract the aqueous phase once more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify via column chromatography on silica gel if necessary.

Trustworthiness (Self-Validation):

  • Expected Outcome: A colorless oil.

  • Potential Byproduct: A small amount of the corresponding benzyl alcohol may form if water is present. The primary competing reaction, elimination, is generally not significant for primary benzylic halides.

  • Spectroscopic Confirmation: In the ¹H NMR spectrum, look for the characteristic quartet and triplet of the ethyl group, along with the benzylic -CH₂- singlet.

General Experimental Workflow

workflow

References

  • Experiment 7 — Nucleophilic Substitution. Department of Chemistry, University of Wisconsin-Madison. [Link]

  • Why does benzyl bromide react under both SN1 and SN2 conditions? - brainly.com. Brainly. [Link]

  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of palladium-catalyzed cross-coupling reactions utilizing the bifunctional reagent, 2-Bromo-5-(trifluoromethyl)benzyl bromide. This substrate, possessing both a reactive aryl bromide and a benzylic bromide, presents a unique chemoselectivity challenge. By carefully tuning reaction conditions, including the palladium catalyst, ligand, base, and solvent, selective functionalization at either the C(sp²)-Br or C(sp³)-Br bond can be achieved. This document provides in-depth theoretical insights and field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse array of novel diarylmethanes, aryl amines, and alkynyl-substituted aromatic compounds.

Introduction: The Synthetic Utility and Chemoselectivity Challenge

The 2-bromo-5-(trifluoromethyl)benzyl moiety is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and lipophilicity, influencing the pharmacokinetic properties of a molecule.[1] The presence of two distinct bromine atoms—one on the aromatic ring and one on the benzylic position—offers a versatile platform for molecular elaboration. However, this bifunctionality also introduces a significant challenge: achieving selective cross-coupling at one position while leaving the other intact.

The relative reactivity of the aryl C(sp²)-Br bond and the benzylic C(sp³)-Br bond in palladium-catalyzed cross-coupling reactions is not always straightforward and is highly dependent on the specific reaction conditions. Generally, the oxidative addition of an aryl halide to a Pd(0) center is a facile process.[2] While the C(sp³)-Br bond is typically less reactive towards oxidative addition than a C(sp²)-Br bond, the benzylic position is activated, making it susceptible to coupling.[3] This guide provides protocols designed to navigate this chemoselectivity.

Navigating Chemoselectivity: A Strategic Approach

The ability to selectively functionalize one of the two bromine atoms in 2-Bromo-5-(trifluoromethyl)benzyl bromide hinges on the careful selection of the palladium catalyst system and reaction conditions. The choice of ligand, in particular, plays a crucial role in modulating the reactivity of the palladium center.[4][5]

Below is a logical workflow for approaching the selective cross-coupling of this substrate.

G cluster_start Starting Material cluster_decision Desired Functionalization cluster_aryl Aryl C(sp²)-Br Coupling cluster_benzyl Benzylic C(sp³)-Br Coupling cluster_product Product start 2-Bromo-5-(trifluoromethyl)benzyl bromide decision Select target position for C-C or C-N bond formation start->decision suzuki_aryl Suzuki-Miyaura Coupling (Arylboronic Acid) decision->suzuki_aryl Aryl C-C buchwald_aryl Buchwald-Hartwig Amination (Amine) decision->buchwald_aryl Aryl C-N sonogashira_aryl Sonogashira Coupling (Terminal Alkyne) decision->sonogashira_aryl Aryl C-C (alkyne) suzuki_benzyl Suzuki-Miyaura Coupling (Organoboron Reagent) decision->suzuki_benzyl Benzylic C-C product_aryl Aryl-Coupled Product suzuki_aryl->product_aryl buchwald_aryl->product_aryl sonogashira_aryl->product_aryl product_benzyl Benzylic-Coupled Product suzuki_benzyl->product_benzyl

Caption: Decision workflow for selective cross-coupling.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) and C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[4] With 2-Bromo-5-(trifluoromethyl)benzyl bromide, conditions can be tailored to favor coupling at either the aryl or benzylic position.

General Catalytic Cycle for Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-Br Pd0->PdII R-Br OxAdd Oxidative Addition PdII_R R-Pd(II)L₂-R' PdII->PdII_R R'-B(OR)₂ Base Transmetal Transmetalation PdII_R->Pd0 R-R' CoupledProduct R-R' RedElim Reductive Elimination ArylHalide R-Br BoronicAcid R'-B(OR)₂ Base Base

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol for Selective Aryl Bromide Coupling

To favor coupling at the more reactive C(sp²)-Br bond, a common palladium catalyst system for aryl bromides can be employed under relatively mild conditions.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)These are standard, reliable catalysts for Suzuki couplings of aryl bromides.[3][6]
Ligand PPh₃ or dppf (from precatalyst)Triphenylphosphine and dppf are effective for C(sp²)-Br activation and may exhibit lower reactivity towards the C(sp³)-Br bond under these conditions.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Carbonate bases are commonly used and are effective in the transmetalation step.[3]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic solvent system is standard for Suzuki reactions.[6]
Temperature 80-100 °CThis temperature range is typically sufficient for the coupling of aryl bromides without excessively promoting the reaction at the benzylic position.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv.).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Considerations for Benzylic Bromide Coupling

Selectively coupling at the benzylic position in the presence of an aryl bromide is more challenging. It may require specialized catalyst systems that favor oxidative addition to C(sp³)-Br bonds or conditions that exploit the different reaction kinetics. The use of bulky, electron-rich phosphine ligands, which are known to facilitate the coupling of alkyl halides, could be explored.[7] However, competitive reaction at the aryl bromide site is likely. A potential strategy involves an in-situ Negishi-like coupling, where zinc dust is used to form an organozinc intermediate from the more reactive benzylic bromide, which then undergoes palladium-catalyzed coupling with an aryl halide.

Buchwald-Hartwig Amination: Selective C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][9][10] This reaction is generally highly selective for C(sp²)-X bonds over C(sp³)-X bonds, making it an excellent choice for selectively functionalizing the aryl bromide of 2-Bromo-5-(trifluoromethyl)benzyl bromide.

General Catalytic Cycle for Buchwald-Hartwig Amination

The catalytic cycle involves oxidative addition of the aryl halide, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[10]

Buchwald_Hartwig_Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Ar-Br OxAdd Oxidative Addition PdAmido Ar-Pd(II)L₂(NR'R'') PdII->PdAmido HNR'R'' Base AmineCoord Amine Coordination & Deprotonation PdAmido->Pd0 Ar-NR'R'' ArylAmine Ar-NR'R'' RedElim Reductive Elimination ArylHalide Ar-Br Amine HNR'R'' Base Base

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Protocol for Selective Aryl Amination

The use of bulky, electron-rich phosphine ligands is crucial for the success of Buchwald-Hartwig aminations.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium sources for generating the active Pd(0) catalyst.
Ligand XPhos, SPhos, or RuPhos (1.2-1.5 equiv. relative to Pd)These bulky, electron-rich biarylphosphine ligands are known to promote the amination of aryl bromides with high efficiency.[9]
Base NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvents are essential for this reaction.
Temperature 100-110 °CElevated temperatures are typically required to drive the reaction to completion.

Step-by-Step Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Add a stir bar, 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv.), and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Selective C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is highly selective for C(sp²)-halides, and attempts to perform Sonogashira couplings on benzylic halides are generally unsuccessful and can lead to undesired side reactions. Therefore, this method is ideal for the selective functionalization of the aryl bromide position in 2-Bromo-5-(trifluoromethyl)benzyl bromide.

General Catalytic Cycle for Sonogashira Coupling

The reaction is typically co-catalyzed by palladium and copper and involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Ar-Br PdII_alkyne Ar-Pd(II)L₂(C≡CR') PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination CoupledProduct Ar-C≡CR' CuBr CuBr CuAcetylide Cu-C≡CR' CuBr->CuAcetylide H-C≡CR' Base CuAcetylide->PdII ArylHalide Ar-Br Alkyne H-C≡CR' Base Base

Caption: Simplified Sonogashira catalytic cycle.

Protocol for Selective Aryl Alkynylation

Classic Sonogashira conditions employing a palladium catalyst, a copper(I) co-catalyst, and an amine base are effective for this transformation.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A standard, commercially available, and effective catalyst for Sonogashira couplings.
Co-catalyst CuI (2-5 mol%)The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which facilitates transmetalation to the palladium center.
Ligand PPh₃ (from precatalyst)Triphenylphosphine is a standard ligand for this reaction.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv.)The amine base serves to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.
Solvent THF or DMF (anhydrous)Anhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 60 °CThe reaction often proceeds efficiently at or slightly above room temperature.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (3 mol%).

  • Add anhydrous, degassed solvent (e.g., THF).

  • Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., triethylamine, 2.5 equiv.).

  • Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the precipitated ammonium salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

2-Bromo-5-(trifluoromethyl)benzyl bromide is a highly valuable and versatile building block for the synthesis of complex organic molecules. The key to unlocking its full synthetic potential lies in understanding and controlling the chemoselectivity of palladium-catalyzed cross-coupling reactions. By judiciously selecting the catalyst system and reaction conditions, researchers can achieve selective functionalization at either the aryl or benzylic bromide positions. The protocols provided in this guide, based on established principles of cross-coupling chemistry, offer a robust starting point for the development of novel compounds for applications in drug discovery and materials science.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • Vertex AI Search.
  • Vertex AI Search. Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Weissman, H., & Milstein, D. (2000). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT, 2000(12), 1787-1796.
  • Schoenebeck, F., & Hartwig, J. F. (2007). Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(29), 10006-10011.
  • Wikipedia. (2023).
  • Singh, R. P., & Hartwig, J. F. (2019). Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. Journal of the American Chemical Society, 141(46), 18451-18462.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023).
  • PubMed. (2009). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.
  • ResearchGate. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Semantic Scholar. (1998).
  • DigitalCommons@UNL. (2007). I. Structure-reactivity relationships in the oxidative addition of active zinc and nickel metal into carbon.
  • R Discovery. (2014). Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • ResearchGate. (2004).
  • Molander, G. A., & Biolatto, B. (2012).
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ACS Publications. (2020). Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II)
  • ACS Publications. (2003). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).
  • ACS Publications. (2003).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Reddit. (2024). Reactivity of benzyl bromides : r/Chempros.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • ResearchGate. (2020). (PDF) Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II)
  • Vertex AI Search. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents.
  • CymitQuimica. CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide.
  • Vertex AI Search. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides.
  • Vertex AI Search.

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Application Note: Synthesis of Novel Heterocycles with 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS: 161957-56-8) as a high-value scaffold for drug discovery. This building block offers a unique "dual-electrophile" handle—a highly reactive benzylic bromide and a palladium-active aryl bromide—positioned orthogonally.

When combined with the metabolically stable and lipophilic trifluoromethyl (


) group, this scaffold allows for the rapid construction of 5-(trifluoromethyl)isoindolines , isoindolinones , and tetrahydroisoquinolines . These pharmacophores are critical in oncology and CNS drug development, where the 

moiety enhances blood-brain barrier (BBB) permeability and metabolic stability.

Strategic Reactivity Profile

The synthetic power of this molecule lies in its Orthogonal Electrophilicity . The two bromide leaving groups react under distinct conditions, allowing for controlled, stepwise ring construction.

FeatureMoietyReactivity ModeActivation Condition
Handle A Benzylic Bromide (

)

Nucleophilic Substitution
Mild Base (

), RT
Handle B Aryl Bromide (

)
Oxidative Addition (Pd/Cu)Metal Catalyst, Ligand, Heat
Payload Trifluoromethyl (

)
Electronic/Steric ModulatorInert (remains intact)

Mechanistic Advantage: The


 group at the C5 position is para to the aryl bromide (C2). This electron-withdrawing nature reduces electron density at the C-Br bond, thereby accelerating the rate of oxidative addition  during Palladium-catalyzed coupling steps compared to non-fluorinated analogs.
Visualization: Divergent Synthesis Workflow

ReactionMap Start 2-Bromo-5-(trifluoromethyl) benzyl bromide Inter1 Intermediate A: N-Alkylated Amine Start->Inter1 Primary Amine K2CO3, MeCN Inter2 Intermediate B: O-Alkylated Phenol Start->Inter2 Phenol/Base Prod1 5-(CF3)-Isoindoline Inter1->Prod1 Pd(OAc)2, BINAP Buchwald-Hartwig Prod2 5-(CF3)-Isoindolinone Inter1->Prod2 Pd(0), CO (1 atm) Carbonylation Prod3 5-(CF3)-Benzofuran Inter2->Prod3 Pd-Cat Intramolecular Heck

Figure 1: Divergent synthetic pathways accessible from the parent scaffold. The primary workflow (Red/Green) yields nitrogen heterocycles.

Detailed Protocols

Protocol A: Synthesis of 5-(Trifluoromethyl)isoindolines

Mechanism: Sequential N-alkylation followed by intramolecular Buchwald-Hartwig amination.

Step 1: N-Alkylation (The Tethering Step)

This step attaches the amine "payload" to the benzylic position.

  • Reagents: 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv), Primary Amine (

    
    , 1.1 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions:

    
     to RT, 4–12 hours.
    

Procedure:

  • Dissolve the amine (1.1 equiv) in anhydrous MeCN (0.2 M concentration) in a round-bottom flask.

  • Add anhydrous

    
     (2.0 equiv).
    
  • Cool the mixture to

    
     in an ice bath.
    
  • Add 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv) dropwise as a solution in MeCN. Note: Slow addition prevents bis-alkylation.

  • Warm to room temperature (RT) and stir until TLC indicates consumption of the benzyl bromide (~4 hours).

  • Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Intramolecular Cyclization (Buchwald-Hartwig)

This step closes the ring using the aryl bromide handle.

  • Reagents: Alkylated Intermediate (from Step 1),

    
     (5 mol%), BINAP (10 mol%), 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene (degassed).

  • Conditions:

    
    , 12–18 hours, Inert Atmosphere (
    
    
    
    /Ar).

Procedure:

  • Charge a reaction vial with the Alkylated Intermediate (1.0 equiv),

    
     (0.05 equiv), BINAP (0.10 equiv), and 
    
    
    
    (1.5 equiv).
  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous, degassed Toluene (0.1 M).

  • Seal the vial and heat to

    
     in a heating block.
    
  • Monitoring: Monitor by LC-MS. The product will show a mass of

    
    .
    
  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate.

  • Purification: Flash chromatography.

Protocol B: Synthesis of 5-(Trifluoromethyl)isoindolin-1-ones

Mechanism: Palladium-catalyzed Carbonylative Cyclization. This inserts a Carbon Monoxide (CO) molecule during ring closure.

  • Reagents: 2-Bromo-5-(trifluoromethyl)benzyl amine derivative (synthesized via Step 1 above, or via Gabriel synthesis on the benzyl bromide), CO source (CO balloon or

    
    ), 
    
    
    
    (5 mol%),
    
    
    (3 equiv).
  • Solvent: DMF or Dioxane.

  • Conditions:

    
    .
    

Procedure:

  • Dissolve the secondary amine intermediate (from Protocol A, Step 1) in DMF.

  • Add

    
     (5 mol%) and 
    
    
    
    (3.0 equiv).
  • Safety Critical: Purge the vessel with CO gas (balloon pressure) for 5 minutes, then leave under a static atmosphere of CO. Perform this in a well-ventilated fume hood with CO detectors.

  • Heat to

    
     for 16 hours.
    
  • Workup: Vent CO carefully. Dilute with water, extract with EtOAc.

  • Purification: Recrystallization or Column Chromatography.

Critical Process Parameters & Troubleshooting

Solvent Effects on Cyclization

The choice of solvent in Step 2 (Cyclization) is critical for the yield of the fluorinated heterocycle.

SolventDielectric ConstantYield (Isoindoline)Notes
Toluene 2.3885-95% Preferred. Promotes tight ion pairing for base mechanism.
1,4-Dioxane 2.2570-80%Good alternative if solubility is an issue.
DMF 36.7<40%High polarity often leads to debromination (reduction) side products.
Handling the Group
  • Stability: The

    
     group is generally stable to these conditions. However, avoid using strong reducing agents  (e.g., 
    
    
    
    at reflux) during downstream processing, as defluorination can occur in rare instances.
  • NMR Verification: Use

    
     NMR to track the integrity of the group. The 
    
    
    
    signal typically appears around -62 to -63 ppm . A shift or splitting of this peak indicates side reactions.
Catalytic Cycle Visualization (Buchwald-Hartwig)

CatCycle Pd0 LnP-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R-NH-Benzyl Deprot Deprotonation (Base) AmineCoord->Deprot NaOtBu -> tBuOH RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Product Release

Figure 2: The catalytic cycle for the ring closure. The electron-poor nature of the Ar-Br bond (due to para-CF3) facilitates the initial Oxidative Addition step.

References

  • Buchwald-Hartwig Amination Overview : Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.[1] Link

  • Isoindoline Synthesis : Garner, A. C., et al. (2021). Synthesis of Isoindolines via Palladium-Catalyzed C–N Coupling. Organic & Biomolecular Chemistry. Link

  • Carbonylation Strategies : Wu, X. F., et al. (2011). Palladium-catalyzed carbonylative synthesis of heterocycles. Chemical Reviews. Link

  • Trifluoromethyl Effects : Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Reagent Data : 2-Bromo-5-(trifluoromethyl)benzyl bromide Safety & Properties. Fluorochem.[2] Link

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Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Bromo-5-(trifluoromethyl)benzyl bromide

2-Bromo-5-(trifluoromethyl)benzyl bromide is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the orthogonal reactivity of the benzylic bromide, which is susceptible to nucleophilic substitution, and the aryl bromide, which can participate in cross-coupling reactions. The trifluoromethyl group often imparts favorable properties to the final molecule, such as increased metabolic stability and lipophilicity.[1] As such, a robust and scalable synthesis of this building block is of significant interest to researchers in process chemistry and drug development.

This document provides a detailed guide to the scale-up synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide, focusing on the practical aspects of process development, safety, and quality control.

Choosing the Optimal Synthetic Pathway for Scale-Up

Two primary routes are viable for the synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide:

  • Free-Radical Bromination of 2-Bromo-5-(trifluoromethyl)toluene: This is often the most direct and atom-economical approach for large-scale production. It involves the reaction of the corresponding toluene derivative with a brominating agent under free-radical conditions.

For industrial-scale synthesis, the free-radical bromination of 2-Bromo-5-(trifluoromethyl)toluene is generally preferred due to the lower cost of the starting material and the reduced number of synthetic steps. This application note will focus on a detailed protocol for this route.

Scale-Up Synthesis via Free-Radical Bromination: A Detailed Protocol

This section outlines a representative protocol for the synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide on a multi-kilogram scale. The causality behind the choice of reagents, conditions, and work-up procedures is explained to provide a deeper understanding of the process.

Reaction Scheme

start 2-Bromo-5-(trifluoromethyl)toluene reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., Acetonitrile) product 2-Bromo-5-(trifluoromethyl)benzyl bromide reagents->product

Caption: Free-radical bromination of 2-bromo-5-(trifluoromethyl)toluene.

Key Experimental Parameters and Rationale
ParameterRecommended ValueRationale
Starting Material 2-Bromo-5-(trifluoromethyl)tolueneReadily available and cost-effective for large-scale synthesis.
Brominating Agent N-Bromosuccinimide (NBS)A solid, crystalline source of bromine that is safer and easier to handle at scale than liquid bromine.[2]
Radical Initiator Azobisisobutyronitrile (AIBN)Provides a controlled initiation of the free-radical chain reaction at a suitable temperature.
Solvent AcetonitrileA polar aprotic solvent that is effective for this reaction and has a favorable safety profile compared to chlorinated solvents like carbon tetrachloride.
Temperature 75-85 °C (Reflux)Allows for the thermal decomposition of AIBN to initiate the reaction while maintaining a controlled reaction rate.
Reaction Monitoring HPLC or GCTo track the consumption of the starting material and the formation of the product and any by-products (e.g., dibrominated species).
Step-by-Step Scale-Up Protocol

Safety Precaution: This reaction should be performed in a well-ventilated chemical fume hood or a designated reactor bay. Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[3] 2-Bromo-5-(trifluoromethyl)benzyl bromide is a lachrymator and is corrosive.[4][5]

  • Reactor Setup and Inerting:

    • Charge a suitable glass-lined reactor with 2-Bromo-5-(trifluoromethyl)toluene (1.0 eq).

    • Add acetonitrile as the solvent. The concentration should be carefully chosen to ensure good mixing and heat transfer.

    • Begin agitation and inert the reactor with nitrogen gas.

  • Reagent Charging:

    • Charge N-Bromosuccinimide (NBS, 1.05-1.1 eq) to the reactor. A slight excess of NBS is used to ensure complete conversion of the starting material.

    • Charge the radical initiator, AIBN (0.02-0.05 eq), to the reactor.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

    • Monitor the reaction progress by HPLC or GC every 1-2 hours. The reaction is typically complete within 4-8 hours. Look for the disappearance of the starting material peak and the appearance of the product peak.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the succinimide by-product.

    • Wash the reactor and the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and the washings.

    • Wash the organic solution with water to remove any remaining succinimide and other water-soluble impurities.

    • Perform a second wash with a dilute aqueous solution of sodium bicarbonate to neutralize any residual HBr.

    • A final wash with brine is recommended to aid in the separation of the aqueous and organic layers.

  • Solvent Removal and Isolation:

    • Concentrate the organic layer under reduced pressure to remove the acetonitrile.

    • The crude 2-Bromo-5-(trifluoromethyl)benzyl bromide can be purified by vacuum distillation.

Workflow Diagram

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Charge Reactor with Starting Material and Solvent B Add NBS and AIBN A->B C Heat to Reflux and Monitor B->C D Cool and Filter C->D E Aqueous Washes (Water, Bicarbonate, Brine) D->E F Solvent Removal E->F G Vacuum Distillation F->G H H G->H Final Product

Caption: Overall workflow for the scale-up synthesis.

Process Safety and Hazard Management

The scale-up of any chemical process requires a thorough safety assessment. For the synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide, the following points are critical:

  • Lachrymatory and Corrosive Nature: The product and intermediates are lachrymatory and corrosive.[4][5] All manipulations should be carried out in a well-ventilated area, and appropriate PPE must be worn.[3] Emergency eyewash stations and safety showers should be readily accessible.

  • Exothermic Reaction: Free-radical brominations can be exothermic. The rate of heating and the efficiency of the reactor's cooling system must be adequate to control the reaction temperature and prevent a runaway reaction.

  • Handling of NBS: While safer than bromine, NBS is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Waste Disposal: All waste materials, including spent solvents and aqueous washes, must be disposed of in accordance with local environmental regulations.

Characterization and Quality Control

The purity of 2-Bromo-5-(trifluoromethyl)benzyl bromide is crucial for its subsequent use. The following analytical techniques are recommended for quality control:

Technique Purpose Typical Specification
HPLC/GC Purity assessment and quantification of impurities.>98%
¹H NMR Structural confirmation and identification of impurities.Conforms to structure
¹³C NMR Structural confirmation.Conforms to structure
Mass Spectrometry Confirmation of molecular weight.Conforms to expected m/z
FTIR Identification of functional groups.Conforms to reference spectrum

Conclusion

The scale-up synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide via free-radical bromination of the corresponding toluene is a robust and economically viable process. Careful control of reaction parameters, a thorough understanding of the underlying chemistry, and a strong emphasis on safety are paramount for a successful and safe scale-up. The detailed protocol and insights provided in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical manufacturing.

References

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. (URL: [Link])

  • Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride - Eureka. (URL: [Link])

  • CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google P
  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. (URL: [Link])

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (URL: [Link])

  • BENZYL BROMIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • NBS: Radical Bromination - YouTube. (URL: [Link])

  • Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (URL: [Link])

  • N-Bromosuccinimide - Wikipedia. (URL: [Link])

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Application Notes and Protocols: One-Pot Reactions with 2-Bromo-5-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, efficiency and molecular complexity are paramount. One-pot reactions, which allow for the sequential formation of multiple chemical bonds in a single reaction vessel, represent a cornerstone of this pursuit, minimizing purification steps, solvent waste, and reaction time. The reagent 2-Bromo-5-(trifluoromethyl)benzyl bromide, also known as 1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene, is a uniquely valuable building block for such advanced synthetic strategies.

This molecule possesses two distinct reactive centers with orthogonal reactivity: a highly electrophilic benzylic bromide, primed for nucleophilic substitution (SN2) reactions, and a less reactive aryl bromide, which requires metal catalysis for cross-coupling transformations. This inherent differential reactivity is the key to its utility in one-pot sequential functionalization, allowing for controlled, stepwise bond formation. The presence of the trifluoromethyl group further enhances its utility, as this moiety is known to improve key pharmacological parameters such as metabolic stability and lipophilicity in drug candidates.[1]

This guide provides a detailed protocol for a one-pot, two-step synthesis of N-substituted heterocyclic scaffolds, a common motif in medicinal chemistry. We will demonstrate how to leverage the distinct reactivity of 2-Bromo-5-(trifluoromethyl)benzyl bromide to construct complex molecular architectures in a highly efficient, single-flask procedure.

Core Concept: Sequential One-Pot N-Alkylation and C-N Cross-Coupling

The central strategy of this protocol is to perform a selective N-alkylation at the benzylic position, followed by a palladium-catalyzed intramolecular or intermolecular N-arylation at the aryl bromide position. This tandem approach enables the rapid synthesis of complex nitrogen-containing heterocycles.

The workflow is designed around the significant difference in reactivity between the two C-Br bonds:

  • Step 1: Selective N-Alkylation (SN2 Reaction): The benzylic bromide is a potent electrophile. In the presence of a moderately basic nucleophile, such as the nitrogen atom of an amine or a heterocycle, it undergoes a rapid and selective SN2 reaction at or below room temperature. The aryl bromide remains completely inert under these conditions.

  • Step 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): After the initial alkylation is complete, the reaction conditions are modified in situ by adding a palladium catalyst, a suitable phosphine ligand, and a stronger base. Upon heating, a C-N bond is formed via cross-coupling, engaging the previously unreactive aryl bromide.

This sequential approach, where reaction conditions are escalated to activate the less reactive site, is a powerful and elegant method for building molecular complexity efficiently.

G cluster_0 One-Pot Reaction Vessel A 2-Bromo-5-(trifluoromethyl)benzyl bromide + N-Nucleophile (e.g., Amine, Heterocycle) B Intermediate Product (Alkylated Nucleophile) A->B Step 1: N-Alkylation (Base, Room Temp) C Final Product (Cyclized or Arylated) B->C Step 2: In-Situ Addition (Pd Catalyst, Ligand, Stronger Base) + Heat (N-Arylation) End End Start Start

Caption: General workflow for the one-pot sequential functionalization.

Application Protocol: One-Pot Synthesis of 1-(2-Bromo-5-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-amine followed by Intramolecular Cyclization

This protocol details the synthesis of a tetracyclic imidazo[1,2-a]quinoline derivative through a one-pot N-alkylation and subsequent intramolecular C-N coupling.

Materials
  • 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv.)

  • 2-Aminobenzimidazole (1.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv. for Step 1)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv. for Step 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or 3-neck flask), magnetic stirrer, heating mantle with temperature control.

Experimental Procedure

Step 1: N-Alkylation

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-aminobenzimidazole (1.05 mmol), potassium carbonate (1.5 mmol), and a magnetic stir bar.

  • Add anhydrous 1,4-dioxane (5 mL).

  • In a separate vial, dissolve 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 mmol) in anhydrous 1,4-dioxane (3 mL).

  • Slowly add the solution of the benzyl bromide to the stirring suspension in the Schlenk tube at room temperature over 5 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl bromide is fully consumed.

Causality Note: A mild base like K₂CO₃ is sufficient to deprotonate the benzimidazole nitrogen for the initial alkylation without promoting side reactions. The high reactivity of the benzylic bromide ensures this step proceeds smoothly at room temperature, leaving the aryl bromide untouched.[2]

Step 2: Intramolecular N-Arylation

  • Once Step 1 is complete, add sodium tert-butoxide (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to the reaction mixture in the Schlenk tube. Safety Note: These reagents are air-sensitive and should be handled under an inert atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-18 hours. Monitor the formation of the cyclized product by TLC or LC-MS.

Causality Note: The addition of a strong, non-nucleophilic base (NaOtBu) and a palladium/ligand system is crucial for the second step. The Buchwald-Hartwig amination is a well-established method for forming C-N bonds with aryl halides.[3] Xantphos is a bulky, electron-rich ligand often effective for such couplings, promoting the challenging oxidative addition of the aryl bromide to the Pd(0) center.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular N-Arylation A 2-Aminobenzimidazole + 2-Bromo-5-(trifluoromethyl)benzyl bromide B Intermediate: 1-(2-Bromo-5-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-amine A->B K₂CO₃, Dioxane Room Temp C Intermediate D Final Product: 2-(Trifluoromethyl)-7,12-dihydrobenzo[4,5]imidazo[1,2-a]quinoline C->D Pd₂(dba)₃, Xantphos NaOtBu, Dioxane, 110°C

Caption: Reaction scheme for the one-pot synthesis.

Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure tetracyclic product.

Data Summary and Versatility

The described one-pot protocol is versatile and can be adapted for various N-nucleophiles. The choice of catalyst, ligand, and base for the second step may require optimization depending on the specific substrate used.

NucleophileStep 1 ConditionsStep 2 Catalyst SystemExpected Yield Range
2-AminobenzimidazoleK₂CO₃, Dioxane, RT, 4hPd₂(dba)₃ / Xantphos / NaOtBu65-80%
AnilineCs₂CO₃, DMF, RT, 6hPd(OAc)₂ / RuPhos / K₃PO₄70-85% (Intermolecular)
PyrrolidineK₂CO₃, ACN, RT, 2hPd₂(dba)₃ / BrettPhos / LiHMDS75-90% (Intermolecular)

Conclusion and Field Insights

This application note demonstrates the strategic power of 2-Bromo-5-(trifluoromethyl)benzyl bromide as a bifunctional linchpin for complex molecule synthesis. By understanding and exploiting the orthogonal reactivity of its benzylic and aryl bromide moieties, researchers can design elegant and efficient one-pot tandem reactions. This approach significantly streamlines synthetic routes to novel heterocyclic scaffolds, making it an invaluable tool for professionals in pharmaceutical and agrochemical research. The ability to perform sequential, catalyst-dependent transformations in a single flask, as demonstrated by the tandem N-alkylation/N-arylation, is a testament to the sophistication and efficiency of modern synthetic organic chemistry.

References

  • Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485–5488. Available at: [Link]

  • Li, J., et al. (2021). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. RSC Advances, 11(34), 20958-20962. Available at: [Link]

Sources

The Versatile Building Block: Application Notes on 2-Bromo-5-(trifluoromethyl)benzyl Bromide in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Material Potential with a Fluorinated Benzyl Bromide

In the relentless pursuit of novel materials with tailored functionalities, the strategic selection of molecular building blocks is paramount. 2-Bromo-5-(trifluoromethyl)benzyl bromide, a halogenated aromatic compound, has emerged as a important precursor in the synthesis of advanced functional materials. Its unique molecular architecture, featuring a reactive benzyl bromide group and the strongly electron-withdrawing trifluoromethyl (-CF3) moiety, offers a powerful combination for researchers and materials scientists. The presence of the benzyl bromide facilitates the initiation of controlled polymerization reactions, while the trifluoromethyl group imparts desirable properties such as thermal stability, chemical resistance, and hydrophobicity to the resulting materials. This guide provides an in-depth exploration of the applications of 2-Bromo-5-(trifluoromethyl)benzyl bromide in materials science, complete with detailed protocols and the scientific rationale behind its use.

Key Molecular Attributes and Their Impact on Material Properties

The efficacy of 2-Bromo-5-(trifluoromethyl)benzyl bromide as a monomer or initiator in materials synthesis stems from two key functional groups:

  • The Benzyl Bromide Moiety: This functional group serves as an excellent initiator for various polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). The lability of the carbon-bromine bond allows for the controlled generation of radicals, enabling the growth of well-defined polymer chains from a surface or in solution.

  • The Trifluoromethyl (-CF3) Group: The incorporation of this fluorine-containing group into a polymer backbone can significantly enhance the material's properties:

    • Thermal and Chemical Stability: The high strength of the carbon-fluorine bond contributes to increased resistance to thermal degradation and chemical attack.

    • Hydrophobicity and Oleophobicity: The low surface energy of fluorinated compounds results in materials that repel water and oils, a crucial property for coatings and self-cleaning surfaces.

    • Dielectric Properties: The introduction of fluorine can lower the dielectric constant of a material, making it suitable for applications in microelectronics.

These attributes make 2-Bromo-5-(trifluoromethyl)benzyl bromide a valuable tool for designing and synthesizing a new generation of high-performance polymers and functional surfaces.

Application I: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) for the Creation of Functional Polymer Brushes

One of the most powerful applications of 2-Bromo-5-(trifluoromethyl)benzyl bromide is in the "grafting from" approach to create densely packed polymer brushes on various substrates. This technique, known as Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), allows for the precise control over the thickness, density, and composition of the grafted polymer layer, thereby tailoring the surface properties of the material.

Causality Behind Experimental Choices in SI-ATRP

The benzyl bromide functionality of 2-Bromo-5-(trifluoromethyl)benzyl bromide makes it an ideal initiator for SI-ATRP. The process begins with the immobilization of the initiator on a substrate surface. The subsequent polymerization of a chosen monomer is then initiated from these surface-bound sites, leading to the growth of polymer chains extending outwards from the surface, resembling a "brush". The trifluoromethyl group on the initiator molecule can influence the properties of the underlying surface and the initial stages of polymer growth.

Protocol 1: Preparation of a Hydrophobic Surface via SI-ATRP of Styrene from a Silicon Wafer Functionalized with 2-Bromo-5-(trifluoromethyl)benzyl Bromide

This protocol details the steps to create a hydrophobic polymer brush of polystyrene on a silicon wafer, a common substrate in materials research and electronics.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • 2-Bromo-5-(trifluoromethyl)benzyl bromide

  • Styrene monomer

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Anisole

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Sonicator

  • Oven

  • Spin coater (optional)

  • Ellipsometer for film thickness measurement

  • Contact angle goniometer for wettability analysis

Experimental Workflow Diagram:

SI_ATRP_Workflow cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Initiator Immobilization cluster_2 Stage 3: SI-ATRP cluster_3 Stage 4: Characterization A Silicon Wafer Cleaning (Piranha Solution) B Hydroxylation A->B C Silanization (APTES) B->C D Initiator Attachment (2-Bromo-5-(trifluoromethyl)benzyl bromide) C->D E Polymerization of Styrene D->E F Ellipsometry & Contact Angle E->F PAE_Synthesis reagents 2-Bromo-5-(trifluoromethyl)benzyl bromide + Bisphenol A conditions K2CO3, DMAc/Toluene Heat reagents->conditions product Trifluoromethyl-containing Poly(arylene ether) conditions->product

Caption: Synthesis of a trifluoromethyl-containing poly(arylene ether).

Step-by-Step Methodology:

  • Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a condenser under a nitrogen atmosphere.

  • Charge Reactants: Charge the flask with 2-Bromo-5-(trifluoromethyl)benzyl bromide (10 mmol), Bisphenol A (10 mmol), potassium carbonate (12 mmol), DMAc (50 mL), and toluene (25 mL).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C). The toluene will form an azeotrope with any water present, which will be collected in the Dean-Stark trap. Continue this process for 4-6 hours to ensure the reaction is anhydrous.

  • Polymerization: After removing the water, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C to initiate the polymerization. Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Cool the reaction mixture to room temperature and dilute it with DMAc. Slowly pour the viscous polymer solution into a vigorously stirred solution of methanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it several times with hot water and methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Expected Polymer Properties:

PropertyExpected OutcomeCharacterization Technique
Molecular Weight (Mn)20,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg)180 - 220 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition Temp.> 450 °C (5% weight loss)Thermogravimetric Analysis (TGA)
Dielectric Constant< 3.0Dielectric Spectroscopy

The resulting polymer is expected to be a white to off-white powder, soluble in common organic solvents like chloroform, and exhibit excellent thermal stability and a low dielectric constant, making it a candidate for high-performance applications.

Conclusion: A Gateway to Functional Materials

2-Bromo-5-(trifluoromethyl)benzyl bromide stands out as a highly versatile and valuable compound in the materials scientist's toolkit. Its dual functionality allows for its use as both a potent initiator for controlled polymerization and a functional monomer for high-performance polymers. The protocols and insights provided in this guide serve as a starting point for researchers to explore the vast potential of this molecule in creating next-generation materials with precisely engineered properties for a wide array of applications, from advanced coatings to cutting-edge electronics.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Brittain, W. J., & Minko, S. (2007). A structural definition of polymer brushes. Journal of Polymer Science Part A: Polymer Chemistry, 45(16), 3505-3512. [Link]

  • Park, C., & Lee, J. (2014). Starting materials for the synthesis of poly(arylene ether)s. Macromolecular Research, 22(5), 451-464. [Link]

  • Hough, L. A., et al. (2006). The role of the initiator in surface initiated polymerization of polymer brushes. Langmuir, 22(19), 8047-8053. [Link]

Application Note: Functionalization of Polymers with 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS 886496-63-5) as a dual-modal functionalization agent for polymeric scaffolds. Unlike standard alkylating agents, this reagent introduces three distinct capabilities in a single synthetic step:

  • High-Efficiency Conjugation: The benzylic bromide moiety serves as a potent electrophile for rapid

    
     attachment to nucleophilic polymer side chains (amines, thiols, alkoxides).
    
  • Fluorine Tagging: The trifluoromethyl (

    
    ) group provides a sensitive, unreactive reporter for 
    
    
    
    NMR spectroscopy and Magnetic Resonance Imaging (MRI) quantification.
  • Orthogonal Reactivity: The retained aryl bromide offers a "dormant" handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling modular expansion of the polymer architecture.

Chemical Profile & Reactivity Logic

Reagent Specifications
PropertyValueNotes
Formula

Contains both alkyl and aryl bromides
MW 393.93 g/mol
Physical State Low-melting solid / LiquidDensity

1.885 g/mL
Boiling Point

259°C
High boiling point allows high-temp reactions
Solubility DCM, THF, DMF, DMSOInsoluble in water
Mechanistic Hierarchy

The successful application of this reagent relies on the reactivity differential between the two bromide positions.

  • Primary Reactivity (Benzylic Br): The benzylic carbon is activated by the aromatic ring, making it highly susceptible to nucleophilic attack (

    
     compared to alkyl bromides).
    
  • Secondary Reactivity (Aryl Br): The bromine attached directly to the benzene ring is inert to standard nucleophilic substitution conditions (

    
    ) but remains active for metal-catalyzed cross-coupling.
    

ReactivityProfile Reagent 2-Bromo-5-(trifluoromethyl) benzyl bromide Benzylic Benzylic Bromide (Highly Reactive Electrophile) Reagent->Benzylic Site 1 Aryl Aryl Bromide (Orthogonal Handle) Reagent->Aryl Site 2 SN2 Polymer Attachment Benzylic->SN2 S_N2 Attack (Amines, Thiols) Coupling Drug/Ligand Conjugation Aryl->Coupling Pd-Catalyzed Coupling

Figure 1: Reactivity hierarchy of 2-Bromo-5-(trifluoromethyl)benzyl bromide. The benzylic position drives polymer attachment, while the aryl bromide remains available for secondary functionalization.

Application 1: Post-Polymerization Modification of Poly(amines)

This protocol describes the


-alkylation of Polyethylenimine (PEI) or Amino-PEG. The trifluoromethyl group serves as a lipophilic modifier to enhance cell membrane penetration or as an NMR tracer.
Materials
  • Polymer: Linear Polyethylenimine (L-PEI, 25 kDa) or branched equivalent.

  • Reagent: 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.2 equivalents per target amine site).

  • Base: Potassium Carbonate (

    
    ) or DIPEA (Hünig's Base).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Protocol: -Alkylation
  • Dissolution: Dissolve 1.0 g of L-PEI (approx. 23 mmol monomer units) in 20 mL of anhydrous MeCN/DMF (1:1 mixture) under nitrogen.

    • Note: Heating to 50°C may be required for complete dissolution of linear PEI.

  • Base Addition: Add anhydrous

    
     (3.2 g, 23 mmol) to the solution. Stir for 15 minutes.
    
  • Reagent Addition: Dropwise add 2-Bromo-5-(trifluoromethyl)benzyl bromide (amount depends on desired degree of substitution, e.g., 10% functionalization requires 2.3 mmol

    
     0.90 g) dissolved in 5 mL MeCN.
    
  • Reaction: Stir vigorously at 60°C for 16 hours .

    • Validation: Monitor reaction progress via TLC (disappearance of benzyl bromide) or crude NMR aliquots.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the polymer into cold diethyl ether (

      
       mL).
      
    • Dialyze (MWCO 3.5 kDa) against distilled water/ethanol (9:1) for 48 hours to remove salts and trace small molecules.

  • Drying: Lyophilize to obtain the functionalized polymer as a white/off-white powder.

Application 2: End-Group Functionalization of PEG (Williamson Ether Synthesis)

This protocol targets the hydroxyl terminus of Poly(ethylene glycol) (PEG) to create a "Click-Ready" or "Coupling-Ready" macromonomer.

Protocol
  • Activation: Dissolve mPEG-OH (2 kDa, 1.0 mmol, 2.0 g) in anhydrous THF (15 mL) under Argon.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% in oil, 2.0 mmol, 80 mg). Stir for 30 minutes to generate the alkoxide.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Alkylation: Add 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.5 mmol, 0.59 g) dropwise.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching: Carefully add methanol (1 mL) to quench excess NaH.

  • Workup: Filter through a Celite pad to remove salts. Precipitate into cold diethyl ether.

Advanced Workflow: Sequential Functionalization

The true power of this reagent lies in the sequential workflow where the polymer is first functionalized, and then the aryl bromide is used to attach a drug or targeting ligand.

SequentialWorkflow Step1 Step 1: Polymer Attachment (Nucleophilic Substitution) Intermediate Polymer-Linker-Br (Stable Intermediate) Step1->Intermediate S_N2 Reaction Step2 Step 2: Cross-Coupling (Suzuki/Buchwald) Intermediate->Step2 + Boronic Acid/Amine + Pd Catalyst Final Polymer-Linker-Drug (Final Conjugate) Step2->Final C-C / C-N Bond Formation

Figure 2: Sequential workflow converting the aryl bromide handle into a functional conjugate.

Suzuki-Miyaura Coupling on Polymer Support
  • Dissolution: Dissolve the functionalized polymer (from Section 3 or 4) in degassed DMF/Water (9:1).

  • Catalyst: Add Phenylboronic acid derivative (1.5 equiv per Br),

    
     (5 mol%), and 
    
    
    
    (2 equiv).
  • Reaction: Heat to 80°C for 8-12 hours under inert atmosphere.

  • Result: The aryl bromide is converted to a biaryl linkage, attaching the payload rigidly to the polymer.

Characterization & Validation

NMR Spectroscopy

The trifluoromethyl group is a definitive reporter for reaction success.

  • Starting Material: Single peak around -63 ppm (variable depending on solvent).

  • Product: Upon attachment to the polymer, the chemical shift will undergo a slight perturbation, and the peak width will broaden significantly due to the restricted tumbling of the polymer chain (T2 relaxation effect).

  • Quantification: Use an internal standard (e.g., trifluorotoluene) to quantify the Degree of Substitution (DS).

H NMR Validation
  • Benzylic Protons (

    
    ):  In the starting material, these appear as a singlet 
    
    
    
    4.5 ppm.
  • Product (

    
    ):  Upon reaction, this signal shifts upfield (shielded) to 
    
    
    
    3.5 - 4.0 ppm. The disappearance of the 4.5 ppm peak is the primary metric for conversion.

Safety & Handling

  • Lachrymator: Benzyl bromides are potent lachrymators (tear gas agents). All handling must occur in a functioning fume hood.

  • Corrosive: Causes skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2-8°C, protected from light and moisture to prevent hydrolysis of the benzylic bromide.

References

  • Reactivity of Benzyl Bromides: Cantillo, D., et al. "Continuous-Flow Bromination of Benzylic Compounds."[1] J. Org.[1][2] Chem., 2014, 79(1), 223–229.[1] Link

  • Post-Polymerization Modification: Blasco, E., et al. "Photochemical Post-Polymerization Modification." Macromolecules, 2017, 50(14), 5215–5252. Link

  • 19F NMR Characterization: Zhang, C., et al.
  • Reagent Properties: PubChem Compound Summary for 2-Bromo-5-(trifluoromethyl)benzyl bromide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Mono-Alkylation with 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS 875664-32-7). This document is designed for researchers, chemists, and drug development professionals to address a primary challenge encountered when using this versatile reagent: controlling its high reactivity to achieve selective mono-alkylation and avoid the common side reaction of over-alkylation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

Q1: What are the key reactive features of 2-Bromo-5-(trifluoromethyl)benzyl bromide?

This molecule possesses two distinct carbon-bromine bonds with vastly different reactivities.[1]

  • Benzylic Bromide (-CH₂Br): This is the primary site of alkylation. The C(sp³)-Br bond at the benzylic position is highly reactive towards nucleophiles. This reactivity is due to the relative weakness of the bond and the ability of the adjacent benzene ring to stabilize the transition state of both Sₙ1 (via a resonance-stabilized benzylic carbocation) and Sₙ2 reactions.[2][3]

  • Aryl Bromide (Ar-Br): The bromine atom attached directly to the aromatic ring is significantly less reactive under typical nucleophilic substitution conditions. This C(sp²)-Br bond is stronger and its substitution would require harsh conditions or, more commonly, transition-metal catalysis (e.g., Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions).[4]

This dual-reactivity profile allows for selective alkylation at the benzylic position while leaving the aryl bromide intact for subsequent, orthogonal transformations. A recent study demonstrated selective reaction at the benzylic bromide site in the presence of an aryl bromide using a copper/photoredox dual-catalytic system.[5]

Q2: What is "over-alkylation" and why is it a frequent issue with this reagent?

Over-alkylation is the process where a nucleophile reacts with more than one molecule of the alkylating agent. For example, when reacting a primary amine (R-NH₂) with 2-Bromo-5-(trifluoromethyl)benzyl bromide, the desired product is the secondary amine (mono-alkylation). However, this secondary amine is also nucleophilic and can react with a second molecule of the benzyl bromide to form an undesired tertiary amine (di-alkylation).

This is a common problem because the benzylic bromide is a very potent electrophile, and the newly formed mono-alkylated product is often still sufficiently nucleophilic to compete with the starting material for the remaining alkylating agent.[6]

Q3: Does the trifluoromethyl (-CF₃) group influence the reactivity?

Yes, the -CF₃ group plays a significant electronic role. As a powerful electron-withdrawing group, it influences the reactivity at both bromine sites:

  • Benzylic Position: It slightly destabilizes the formation of a benzylic carbocation, which can subtly disfavor a pure Sₙ1 mechanism. However, its primary impact is enhancing the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The trifluoromethyl group's effect on stereoselectivity has also been noted in glycosylation reactions using trifluoromethylated benzyl protecting groups.[7]

  • Aryl Position: It makes the aromatic ring more electron-poor, which can affect its reactivity in subsequent cross-coupling reactions.

Section 2: Troubleshooting Guide - Strategies to Avoid Over-Alkylation

The key to preventing over-alkylation is to control the reaction kinetics to favor the first alkylation event over the second. This is achieved by manipulating stoichiometry, reaction rate, and temperature.

Problem: My reaction yields a significant amount of di-alkylated product alongside my desired mono-alkylated product.

Below are the primary causes and actionable solutions to improve selectivity for mono-alkylation.

Cause 1: Unfavorable Stoichiometry

If the alkylating agent is present in excess or even in a 1:1 molar ratio with a highly reactive nucleophile (like a primary amine), the probability of a second alkylation event increases significantly as the reaction progresses.

Solutions:

  • Reverse the Stoichiometry: Use the nucleophile as the excess reagent. This ensures that any given molecule of the benzyl bromide is statistically more likely to encounter a molecule of the starting nucleophile rather than the mono-alkylated product.

  • Precise Control of Electrophile: If using the nucleophile in excess is not feasible (e.g., due to cost), use the benzyl bromide as the limiting reagent. A slight substoichiometric amount (e.g., 0.95 equivalents) can sometimes leave a small amount of starting material behind, which is often easier to separate during purification than the di-alkylated product.

Table 1: Effect of Stoichiometry on Product Selectivity (Illustrative Example)
Molar Ratio (Nucleophile : Electrophile)Expected Mono-alkylation YieldExpected Di-alkylation YieldComments
1 : 1.1~50-60%~30-40%High probability of over-alkylation. Not recommended.
1 : 1~60-75%~15-25%Over-alkylation is still a significant competitive pathway.
1.2 : 1~80-90%~5-10%Improved selectivity. A good starting point for optimization.
2 : 1>95%<5%High selectivity is often achieved. Requires more nucleophile.
5 : 1>99%TraceExcellent for simple nucleophiles. May be impractical for complex substrates.
Cause 2: High Local Concentration of Electrophile

Adding the entire amount of the highly reactive 2-Bromo-5-(trifluoromethyl)benzyl bromide to the reaction at once creates a high initial concentration, driving rapid and often indiscriminate alkylation.

Solution:

  • Slow, Controlled Addition: Add the benzyl bromide solution dropwise to the stirred solution of the nucleophile and base over an extended period (e.g., 1-4 hours) using a syringe pump. This maintains a very low, steady-state concentration of the electrophile, ensuring it reacts with the most abundant nucleophile (the starting material) before it can react with the newly formed product.

Cause 3: High Reaction Temperature

Elevated temperatures increase the rates of all reactions, including the undesired second alkylation. The activation energy for the second alkylation may be comparable to or even lower than the first, meaning high temperatures will not necessarily improve selectivity.

Solution:

  • Reduce the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will slow down both reaction rates. This slower pace provides a wider kinetic window to favor the first alkylation, especially when combined with slow addition. Many N- and O-alkylation reactions proceed efficiently at room temperature or below.[8][9]

Cause 4: Inappropriate Base or Solvent

The base deprotonates the nucleophile, but it can also deprotonate the mono-alkylated product, increasing its nucleophilicity and propensity for over-alkylation. The solvent affects solubility and reaction mechanism.

Solutions:

  • Base Selection: Use the minimum number of equivalents of base required to deprotonate the starting nucleophile (typically 1.0-1.2 equivalents). For sensitive substrates, a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is often preferred over strong bases like sodium hydride (NaH).

  • Solvent Choice: Use a solvent that ensures all reactants are well-dissolved. For many Sₙ2 reactions, polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are excellent choices. In some cases, poor solubility of reagents in solvents like acetone has been reported to hinder reactions.[8]

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction competing with the over-alkylation pathway.

G cluster_side Side Reaction Nuc Nucleophile (e.g., R-NH₂) Product1 Desired Mono-alkylated Product (e.g., R-NH-Bn) Nuc->Product1 E 2-Bromo-5-(trifluoromethyl) benzyl bromide Product2 Undesired Di-alkylated Product (e.g., R-N-(Bn)₂) Product1->Product2 E2 2-Bromo-5-(trifluoromethyl) benzyl bromide

Caption: Competing reaction pathways for mono-alkylation vs. over-alkylation.

Section 3: Generalized Experimental Protocols

These protocols provide a starting point for optimization. Researchers should monitor their reactions by TLC or LC-MS to determine the ideal endpoint.

Protocol 1: Controlled Mono-N-Alkylation of a Primary Amine

This protocol emphasizes slow addition and stoichiometric control to maximize selectivity.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (2.0 mmol, 2.0 equiv.).

  • Dissolution: Add anhydrous acetonitrile (20 mL) and stir until the amine is fully dissolved. Add potassium carbonate (K₂CO₃, 2.2 mmol, 2.2 equiv.).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Electrophile Preparation: In a separate dry flask, dissolve 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL).

  • Slow Addition: Using a syringe pump, add the benzyl bromide solution to the cooled amine suspension over 2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, filter the suspension to remove the base. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Visualizing the Optimization Workflow

This flowchart outlines the decision-making process for optimizing a selective mono-alkylation.

G start Start: Mono-alkylation Goal step1 Step 1: Stoichiometry Set Nucleophile:Electrophile ratio to >1.2:1 (e.g., 2:1) start->step1 step2 Step 2: Controlled Addition Prepare electrophile solution. Add via syringe pump over 1-4 hours. step1->step2 step3 Step 3: Temperature Control Run reaction at low temperature (start at 0°C). step2->step3 step4 Step 4: Monitor Reaction Analyze aliquots by TLC/LC-MS for product formation and SM consumption. step3->step4 decision Is over-alkylation still observed (>5%)? step4->decision optimize Optimize: - Further decrease temperature (-20°C) - Increase Nuc:Elec ratio - Use a more hindered base decision->optimize Yes finish End: Proceed to Workup & Purification decision->finish No optimize->step1

Caption: Logical workflow for optimizing selective mono-alkylation reactions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. Retrieved from [Link]

  • Google Patents. (2017). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Li, Y., et al. (2024). Copper/Photoredox Dual Catalysis for the Redox-Neutral C(sp3)–CF2H Cross-Coupling between Benzylic Bromides and Tetracoordinated Difluoromethylborates. Organic Letters. Retrieved from [Link]

  • Rivas-García, P., et al. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Cheng, X., et al. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • McKay, M. J., et al. (2012). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health. Retrieved from [Link]

  • University of Ulsan. (2022). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from [Link]

  • National Institutes of Health. (2022). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]

Sources

Technical Support Center: Managing Moisture in Reactions with 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-5-(trifluoromethyl)benzyl bromide is a highly valuable reagent in organic synthesis, prized for its ability to introduce the 2-bromo-5-(trifluoromethyl)benzyl moiety into a wide range of molecules.[1] Its reactivity is centered on the benzylic bromide, which is an excellent leaving group, facilitating nucleophilic substitution reactions.[2][3] However, this high reactivity also makes the compound acutely susceptible to moisture. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and FAQs to diagnose and prevent moisture-related issues, ensuring reaction success and reproducibility.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental chemical principles governing the moisture sensitivity of 2-Bromo-5-(trifluoromethyl)benzyl bromide.

Q1: Why is 2-Bromo-5-(trifluoromethyl)benzyl bromide so sensitive to moisture?

A1: The sensitivity arises from the reactivity of the bromomethyl group (-CH₂Br) at the benzylic position. This position is activated towards nucleophilic substitution for two key reasons:

  • S_N2 Pathway: The benzylic carbon is relatively unhindered, allowing for backside attack by nucleophiles.

  • S_N1 Pathway: The C-Br bond can cleave to form a benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent benzene ring, making an S_N1 mechanism highly favorable, even for a primary halide.[4][5]

Water, although a weak nucleophile, is typically present in far greater concentration than the intended reagent if anhydrous conditions are not maintained. It can readily attack the benzylic carbon via either pathway, leading to an undesirable side reaction.[6]

Q2: What is the primary consequence of moisture contamination in my reaction?

A2: The most direct and common consequence is the hydrolysis of the benzyl bromide to form 2-Bromo-5-(trifluoromethyl)benzyl alcohol. This reaction consumes your starting material and generates a significant byproduct that can complicate purification and severely reduce the yield of your desired product.[7][8][9] This process, also known as solvolysis when the solvent is the nucleophile, generates hydrogen bromide (HBr) as a byproduct, which can further catalyze unwanted side reactions.

Figure 1: Primary hydrolysis pathway due to moisture.

Q3: How does moisture specifically affect Grignard reagent formation or reactions?

A3: This is a critical failure mode. Grignard reagents are powerful nucleophiles but are also extremely strong bases.[10] If even trace amounts of water are present when you attempt to form the Grignard reagent from 2-Bromo-5-(trifluoromethyl)benzyl bromide and magnesium, or when you use a pre-formed Grignard reagent in a subsequent step, the Grignard will be instantly quenched.[11][12] It will preferentially react with water in a vigorous acid-base reaction to form the corresponding hydrocarbon, 1-bromo-2-methyl-4-(trifluoromethyl)benzene, rendering it useless for the intended carbon-carbon bond formation.[13]

Figure 2: Destruction of the Grignard reagent by water.

Part 2: Troubleshooting Guide - Diagnosing the Source of Contamination

Use this section when your reaction has failed or produced unexpected results.

Observed Problem Probable Cause Diagnostic Steps & Corrective Actions
Low yield; TLC/LC-MS shows a major byproduct with a mass corresponding to 2-Bromo-5-(trifluoromethyl)benzyl alcohol. Hydrolysis. The starting material reacted with water instead of the intended nucleophile.1. Verify Solvent Anhydrous Status: Use a fresh bottle of commercially available anhydrous solvent or re-distill/re-dry your laboratory stock. 2. Review Glassware Preparation: Ensure all glassware was oven-dried at >120°C for several hours and assembled hot under an inert gas flow.[14] 3. Check Nucleophile/Base: If using a hygroscopic nucleophile or base (e.g., NaOH, K₂CO₃), ensure it was properly dried before use.
Grignard reaction fails to initiate, or analysis shows only the starting material and/or the reduced product, 1-bromo-2-methyl-4-(trifluoromethyl)benzene. Moisture Contamination. Protic water has quenched the Grignard reagent as it formed or before it could react.[10][13]1. Implement Rigorous Anhydrous Technique: See Protocol 1 below. Every component must be scrupulously dry. 2. Activate Magnesium: Ensure the magnesium turnings are fresh and not oxidized. Briefly grinding them in a dry mortar and pestle or using a small crystal of iodine can help initiate the reaction. 3. Check Inert Atmosphere: Ensure a positive pressure of dry argon or nitrogen is maintained throughout the entire reaction.
Reaction is sluggish or incomplete, with no obvious hydrolysis byproduct. Inhibition by Trace Moisture. Low levels of water can coat reactive surfaces or react with catalytic reagents, slowing the reaction without producing a large, easily identifiable byproduct.1. Re-evaluate Reagent Transfer: Are you using oven-dried syringes and needles? Are reagent bottle septa in good condition? Puncturing a septum multiple times can introduce moisture.[14] 2. Consider Additives: Addition of molecular sieves to the reaction vessel (if compatible with the chemistry) can scavenge trace amounts of moisture. 3. Purge Headspace: Before adding reagents, ensure the reaction vessel headspace has been adequately purged with inert gas (at least 3 vacuum/backfill cycles).

Part 3: Validated Protocols for Ensuring Anhydrous Conditions

Follow these procedures to minimize moisture contamination and maximize the success of your reactions.

Protocol 1: Assembly of a Dry Reaction Apparatus

This protocol is mandatory for all moisture-sensitive reactions, especially those involving Grignard reagents.

  • Glassware Selection: Choose a round-bottom flask of the appropriate size, a condenser, and a gas inlet adapter.

  • Oven Drying: Place all glassware, stir bars, and glass syringes in an oven at >120°C for a minimum of 4 hours (overnight is preferred).

  • Hot Assembly: While the glassware is still hot, assemble the apparatus (flask, condenser, etc.) in a fume hood. Use a light coating of vacuum grease on glass joints.

  • Inert Gas Purge: Immediately connect the gas inlet to a source of dry nitrogen or argon. Use a bubbler outlet to monitor gas flow and maintain a slight positive pressure.

  • Cooling: Allow the apparatus to cool completely to room temperature under the positive flow of inert gas. Causality Note: Assembling the apparatus while hot prevents atmospheric moisture from adsorbing onto the cooling glass surfaces.

Protocol 2: Handling and Transferring Anhydrous Reagents
  • Solvents: Use commercially available anhydrous solvents in bottles with a Sure/Seal™ cap.[15] These systems provide a protective liner that can be pierced with a needle.[16]

  • Syringe Preparation: Dry the syringe (disassembled) in the oven with the glassware. Assemble it while flushing the barrel with the inert gas from your reaction setup.

  • Liquid Transfer: a. Puncture the septum of the reagent bottle with the dry needle. b. Puncture the septum of your reaction flask with a separate "vent" needle to equalize pressure. c. Slowly draw the required volume of the liquid reagent into the syringe. d. Remove the syringe and immediately insert it through the septum on your reaction flask to dispense the reagent. Trustworthiness Note: This double-needle technique prevents pressure changes that can cause leaks or contamination.

TroubleshootingWorkflow start_node Reaction Failure or Low Yield Observed d1 Is Benzyl Alcohol Byproduct Present? start_node->d1  Analyze Byproducts decision_node decision_node process_node process_node end_node Re-run Experiment with Corrected Protocol p1 Diagnosis: Gross Hydrolysis 1. Check solvent dryness. 2. Verify glassware prep. 3. Ensure reagents were dry. d1->p1 Yes d2 Was a Grignard Reagent Used? d1->d2 No p1->end_node p2 Diagnosis: Grignard Quenching 1. Implement rigorous dry technique. 2. Check Mg activation. 3. Verify inert atmosphere integrity. d2->p2 Yes p3 Diagnosis: Trace Moisture Inhibition 1. Review reagent transfer technique. 2. Add molecular sieves. 3. Ensure proper inert gas purge. d2->p3 No p2->end_node p3->end_node

Sources

enhancing the stability of reaction intermediates of 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Stability & Controlling Reactivity of Intermediates

Introduction: The Dual-Reactivity Challenge

Welcome to the Technical Support Center for 2-Bromo-5-(trifluoromethyl)benzyl bromide . This compound is a high-value scaffold in medicinal chemistry, particularly for introducing the metabolically stable trifluoromethyl (-CF₃) motif.[1]

However, its structure presents a unique "stability paradox" that often leads to experimental failure:

  • The Benzylic Bromide (Position 1): Highly susceptible to nucleophilic attack (hydrolysis) and radical degradation (photolysis).

  • The Aryl Bromide (Position 2): Requires activation for cross-coupling, but its proximity to the benzylic bromide creates a high risk of self-immolation (Wurtz-type coupling) during metalation.[1]

This guide provides the protocols necessary to stabilize these reactive intermediates and prevent the common "black tar" degradation often seen in the flask.

Module 1: Static Stability (Storage & Handling)

Before reaction, the "intermediate" is the reagent itself. The electron-withdrawing -CF₃ group at the 5-position increases the electrophilicity of the benzylic carbon, making it more sensitive to moisture than unsubstituted benzyl bromide.[1]

Critical Storage Protocols
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Retards spontaneous hydrolysis and HBr evolution.[1]
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and better protects the liquid surface from atmospheric moisture.
Light Amber Glass / Foil The C-Br bond energy is ~68 kcal/mol.[1] UV/Vis light can induce homolytic cleavage, generating benzyl radicals and Br•, leading to dimerization.
Stabilizer Silver Foil (Optional) Adding a strip of activated silver or copper turnings can scavenge free HBr or Br₂, preventing autocatalytic decomposition.
Safety Note: Lachrymator Management

This compound is a potent lachrymator (tear gas).[1][2][3]

  • Neutralization: If spilled, do not wipe with water (creates HBr gas). Cover with a mixture of Ethanol (50%) + aq. Ammonia (50%) to convert the lachrymator into the non-volatile benzyl amine/alcohol derivative before cleaning.

Module 2: Dynamic Stability (The Metallated Intermediate)

The most frequent user issue is the failure to generate the Aryl-Grignard or Aryl-Lithium species without destroying the molecule.[1]

The Problem: If you attempt to form the Grignard reagent using standard Mg turnings at reflux, the formed Aryl-Mg species will immediately attack the Benzylic-Br of a neighboring molecule. This results in rapid polymerization.

The Solution: Use Knochel’s Turbo Grignard (i-PrMgCl[1][4][5]·LiCl) at low temperatures to perform a selective Iodine/Bromine-Magnesium exchange.[1]

Protocol: Selective Generation of the Aryl-Magnesium Intermediate

Objective: Selectively activate Position 2 (Aryl-Br) while leaving Position 1 (Benzyl-Br) intact.[1]

  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Solvent: Dissolve 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -20°C .

    • Note: Do not go below -40°C, or the exchange rate becomes too slow. Do not exceed 0°C, or self-coupling occurs.[1]

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv) over 15 minutes.

  • Aging: Stir at -20°C for 30–60 minutes.

    • Validation: Aliquot 0.1 mL into MeOH. Analyze via GC/MS. You should see the des-bromo product (benzyl bromide with H at pos 2), not the starting material.

  • Reaction: Add your electrophile (E+) at -20°C, then slowly warm to RT.

Visualizing the Stability Pathway

The following diagram illustrates the divergence between the "Self-Destruction" pathway (Standard Grignard) and the "Stabilized" pathway (Turbo Grignard).

G Start Starting Material 2-Bromo-5-(CF3)benzyl bromide StandardMg Standard Mg / Reflux (Traditional Method) Start->StandardMg TurboMg i-PrMgCl·LiCl / -20°C (Knochel Exchange) Start->TurboMg Intermed_Unstable Unstable Intermediate (Transient Aryl-Mg) StandardMg->Intermed_Unstable Slow initiation Intermed_Stable Stabilized Intermediate (Aryl-Mg·LiCl Complex) TurboMg->Intermed_Stable Fast Exchange Kinetic Control Polymer FAILURE: Polymerization (Wurtz Coupling) Intermed_Unstable->Polymer Intermolecular Attack on Benzyl-Br Intermed_Stable->Polymer If warmed > 0°C Product SUCCESS: Functionalized Product (Electrophile Trapped) Intermed_Stable->Product Add Electrophile (E+)

Caption: Figure 1. Kinetic stabilization of the aryl-magnesium intermediate.[1] Using Turbo Grignard at -20°C prevents the aryl anion from attacking the benzylic bromide tail.[1]

Module 3: Troubleshooting Matrix (FAQ)

Q1: My starting material turned into a white solid/sludge during storage. Can I still use it?

Diagnosis: This is likely Hydrolysis . Moisture entered the bottle, converting the benzyl bromide to 2-Bromo-5-(trifluoromethyl)benzyl alcohol (solid) and releasing HBr gas.[1] Action:

  • Check the physical state. If it is a sticky solid, it is degraded.

  • Do not distill. Distilling degraded benzyl bromides can be dangerous due to HBr pressure buildup.

  • Purification: If degradation is minor (<10%), dissolve in Hexane/EtOAc and pass through a short plug of Basic Alumina or Silica. This traps the polar alcohol and HBr, eluting the clean bromide.

Q2: I am trying to displace the Benzylic Bromide with an amine, but the yield is low and I see multiple spots on TLC.

Diagnosis: The -CF₃ group makes the benzylic position highly electrophilic, but also increases the acidity of the benzylic protons. You are likely getting elimination (forming the styrene derivative) or di-alkylation of the amine.[1] Action:

  • Change Base: Switch from strong bases (NaH, KOH) to non-nucleophilic, mild bases like K₂CO₃ or DIPEA .

  • Solvent: Use Acetonitrile at 0°C instead of DMF/heating.

  • Stoichiometry: Use a large excess of the amine (2–3 equiv) to favor mono-alkylation over di-alkylation.[1]

Q3: During the Grignard exchange, the reaction mixture turned dark brown/black immediately.

Diagnosis: Decomposition via radical pathways or Wurtz coupling. This usually happens if the temperature was too high or the addition of i-PrMgCl[1]·LiCl was too fast (exotherm).[1] Action:

  • Ensure the internal temperature (probe inside flask) is strictly -20°C .

  • Verify the quality of the Turbo Grignard reagent (titrate it). Old reagent may have variable concentration, leading to inaccurate stoichiometry.

References

  • Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. [1]

  • Handling Benzyl Bromides: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. PubChem.

  • Stability of CF3-Aromatics: Leroux, F., Jeschke, P., & Schlosser, M. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews.

  • Flow Chemistry Stabilization: Stout, D. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards. Beilstein Journal of Organic Chemistry. [1]

Sources

Validation & Comparative

confirming the structure of 2-Bromo-5-(trifluoromethyl)benzyl bromide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural confirmation of 2-Bromo-5-(trifluoromethyl)benzyl bromide and its related derivatives.[1] It addresses the critical analytical challenges in distinguishing this scaffold from its regioisomers and process impurities (e.g., gem-dibromides).

Executive Summary

Target Molecule: 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS: 875664-32-7) Molecular Formula: C₈H₅Br₂F₃ Critical Application: Intermediate for pharmacophores (e.g., NK1 receptor antagonists, kinase inhibitors).[1]

Confirming the structure of trifluoromethyl-substituted benzyl bromides requires a multi-modal approach. The primary challenge lies not in identifying the functional groups, but in regio-validation (confirming the 1,2,5-substitution pattern) and purity profiling (distinguishing the target mono-bromide from the starting toluene and the over-brominated benzal bromide impurity).

This guide outlines a self-validating workflow using NMR (1D & 2D), Mass Spectrometry, and quantitative analysis to ensure structural integrity.

Structural Analysis & Challenges

The synthesis typically involves radical bromination of 2-bromo-5-(trifluoromethyl)toluene .[1][2] This pathway introduces specific impurity risks that standard QC often misses.

The "Impurity Triad"
  • Starting Material (SM): Unreacted Toluene derivative (Methyl group).[1]

  • Target Product: Benzyl Bromide (Bromomethyl group).[1][3]

  • Over-Brominated Impurity: Benzal Bromide (Dibromomethyl group).[1]

Figure 1: Synthesis & Impurity Pathway

SynthesisPathway SM Starting Material (Toluene Derivative) -CH3 Target TARGET PRODUCT (Benzyl Bromide) -CH2Br SM->Target + NBS/Br2 (Radical Bromination) Impurity Over-Brominated (Benzal Bromide) -CHBr2 Target->Impurity + Excess Br2 (Over-reaction) Hydrolysis Hydrolysis Product (Benzyl Alcohol) -CH2OH Target->Hydrolysis + H2O (Poor Storage)

Caption: Radical bromination pathway showing the critical progression from methyl (SM) to bromomethyl (Target) to dibromomethyl (Impurity).

Comparative Characterization Data

The following table synthesizes the expected spectroscopic shifts for the target versus its common impurities.

FeatureStarting Material (-CH₃)Target Product (-CH₂Br)Impurity (-CHBr₂)
¹H NMR (Aliphatic) Singlet, δ 2.40–2.50 ppmSinglet, δ 4.55–4.65 ppm Singlet, δ 6.60–6.80 ppm
¹³C NMR (Aliphatic) δ 20–22 ppmδ 30–35 ppm δ 35–45 ppm
MS Isotope Pattern 1:1 (One Br atom)1:2:1 (Two Br atoms) 1:3:3:1 (Three Br atoms)
¹⁹F NMR ~ -63.0 ppm~ -63.5 ppm ~ -63.8 ppm

Critical Insight: The shift of the aliphatic proton from ~2.4 ppm to ~4.6 ppm is the primary indicator of conversion. However, the presence of a small singlet around 6.7 ppm indicates over-bromination, which is difficult to remove via recrystallization due to similar solubility profiles.

Experimental Protocols
Protocol A: NMR Structural Confirmation

Objective: Confirm regiochemistry and quantify impurities.

Reagents: CDCl₃ (neutralized with K₂CO₃ to prevent acid-catalyzed hydrolysis).

  • Sample Prep: Dissolve 10 mg of the solid in 0.6 mL CDCl₃.

  • Acquisition:

    • ¹H NMR (Standard): 16 scans, 1s relaxation delay.

    • ¹H-¹H NOESY (Crucial for Regio-isomers): If the position of the CF₃ group is in doubt (e.g., distinguishing 2-bromo-5-CF₃ from 2-bromo-4-CF₃), acquire a 2D NOESY spectrum.

      • Expectation: Strong NOE correlation between the -CH₂Br protons and the aromatic H6 (ortho to the CH₂Br). Weak/No NOE between -CH₂Br and the CF₃ group (para/meta relationship).

  • Analysis of Aromatic Region (Target Structure):

    • H3 (Ortho to Br): Doublet (J ≈ 8.5 Hz).

    • H4 (Meta to Br, Ortho to CF₃): Doublet of Doublets (J ≈ 8.5, 2.0 Hz).

    • H6 (Ortho to CH₂Br): Doublet (J ≈ 2.0 Hz).

    • Validation: The specific coupling pattern (d, dd, d) confirms the 1,2,4-substitution pattern of the ring protons relative to the substituents.

Protocol B: Mass Spectrometry (GC-MS)

Objective: Confirm halogen count via isotopic abundance.[1]

  • Method: Agilent GC-MS (or equivalent), DB-5MS column.[1][2]

  • Inlet: 250°C (Split 20:1). Avoid higher temps to prevent thermal degradation.[1]

  • Interpretation:

    • Locate the molecular ion cluster (M⁺).

    • Target (C₈H₅Br₂F₃): Look for the triad at m/z 316, 318, 320 with intensities approx 1:2:1 .

    • Why? The molecule contains two Bromine atoms (one on the ring, one benzylic).

    • If the pattern is 1:1 (e.g., m/z 238, 240), you have the Starting Material (only 1 Br).

    • If the pattern is 1:3:3:1 , you have the Benzal Bromide (3 Br atoms).

Decision Logic for Validation

Use this logic flow to approve or reject a batch based on analytical data.

Figure 2: Structural Confirmation Decision Tree

DecisionTree Start Crude Product Isolated CheckMS Step 1: GC-MS Isotope Pattern Start->CheckMS Pattern121 Pattern 1:2:1 (2 Br atoms confirmed) CheckMS->Pattern121 Pattern11 Pattern 1:1 (1 Br atom) CheckMS->Pattern11 Incomplete Rxn Pattern1331 Pattern 1:3:3:1 (3 Br atoms) CheckMS->Pattern1331 Over-bromination CheckNMR Step 2: 1H NMR Aliphatic Region Pattern121->CheckNMR Reject REJECT / RE-PURIFY Pattern11->Reject Pattern1331->Reject Shift46 Singlet ~4.6 ppm (Benzyl Bromide) CheckNMR->Shift46 Shift24 Singlet ~2.4 ppm (Unreacted SM) CheckNMR->Shift24 Mix Shift67 Singlet ~6.7 ppm (Benzal Bromide) CheckNMR->Shift67 Mix FinalCheck Step 3: Aromatic Coupling (d, dd, d pattern) Shift46->FinalCheck Valid VALIDATED STRUCTURE FinalCheck->Valid Pattern Matches FinalCheck->Reject Pattern Mismatch (Regioisomer)

Caption: Logical workflow for validating 2-Bromo-5-(trifluoromethyl)benzyl bromide based on MS and NMR data.

References
  • Sigma-Aldrich. 2-(Trifluoromethyl)benzyl bromide Product Specification & NMR Data. Accessed 2026.[1][4][5]

  • ChemicalBook. 2-Bromo-5-(trifluoromethyl)benzyl bromide CAS 875664-32-7 Properties and Spectra.

  • PubChem. Compound Summary: 2-Bromo-5-(trifluoromethyl)benzyl bromide.[1] National Library of Medicine.[1]

  • Suarez, D., et al. (2009).[6] "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." Synthesis, 2009(11), 1807-1810.[1][6] (Describes the optimization of radical bromination on deactivated rings).

  • Scientific Update. (2022). "Work-Around for Over-Bromination at Benzylic Carbon." (Discusses the formation of gem-dibromide impurities).

Sources

alternative reagents to 2-Bromo-5-(trifluoromethyl)benzyl bromide for trifluoromethylphenyl installation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS: 239087-08-2) is a potent electrophile widely used to install the 2-bromo-5-(trifluoromethyl)benzyl motif—a critical "molecular lego" piece in medicinal chemistry.[1] The ortho-bromide serves as a handle for downstream cross-coupling, while the meta-trifluoromethyl group modulates lipophilicity and metabolic stability.

The Problem: Despite its utility, this reagent presents significant liabilities:

  • Safety: It is a potent lachrymator and corrosive agent (Category 1B Skin Corr.).

  • Instability: The electron-withdrawing

    
     group activates the benzylic position, making it highly susceptible to hydrolysis during storage.
    
  • Selectivity: In amine alkylations, the high reactivity leads to uncontrollable over-alkylation (formation of tertiary amines and quaternary ammonium salts).

The Solution: This guide presents two superior reagent classes—Benzaldehydes and Benzyl Alcohols —that install the exact same pharmacophore with higher precision, safety, and atom economy depending on the nucleophile.

Reagent Profile Analysis

The following table contrasts the standard reagent with its two primary alternatives.

FeatureStandard Reagent Alternative A (Reductive) Alternative B (Activation)
Reagent Name 2-Bromo-5-(trifluoromethyl)benzyl bromide 2-Bromo-5-(trifluoromethyl)benzaldehyde 2-Bromo-5-(trifluoromethyl)benzyl alcohol
CAS Number 239087-08-2220239-68-9239087-06-0
Primary Use Non-selective Alkylation (

)
Reductive AminationMitsunobu / Activation
Physical State Liquid/Low-melting solidSolidSolid
Stability Low (Hydrolysis prone)High (Oxidation prone over long term)Very High
Lachrymator? Yes (Severe) NoNo
Atom Economy Moderate (HBr byproduct)Good (Water byproduct)Poor (Phosphine oxide waste)
Best Nucleophile Phenols, ThiolsPrimary/Secondary AminesPhenols, Acids, Imides

Comparative Methodology & Decision Logic

Mechanism of Action

To select the right alternative, one must understand the mechanistic divergence.

  • Pathway A (Standard): Direct

    
     displacement. Fast but "loose" transition state leading to poly-alkylation.
    
  • Pathway B (Aldehyde): Condensation to imine/iminium followed by in situ hydride transfer. This is self-limiting; once the C=N bond is reduced, the reaction stops, preventing over-alkylation.

  • Pathway C (Alcohol): Activation of the hydroxyl group (typically via

    
    /DIAD) to create a good leaving group, followed by 
    
    
    
    inversion.
Decision Matrix (Visualization)

The following decision tree illustrates the logic for selecting the optimal reagent based on your specific substrate.

ReagentSelection Start Target: Install 2-Br-5-CF3-Benzyl Group Nucleophile What is your Nucleophile? Start->Nucleophile Amine Amine (1° or 2°) Nucleophile->Amine PhenolAcid Phenol / Carboxylic Acid Nucleophile->PhenolAcid Thiol Thiol / Sulfonamide Nucleophile->Thiol Aldehyde USE ALDEHYDE (Reductive Amination) Amine->Aldehyde BaseSensitive Is substrate base-sensitive? PhenolAcid->BaseSensitive Bromide USE BROMIDE (Standard S_N2) Thiol->Bromide Thiols are soft nuc. S_N2 is efficient WhyAldehyde Prevents over-alkylation No lachrymator Aldehyde->WhyAldehyde Yes Yes BaseSensitive->Yes Avoid K2CO3 No No BaseSensitive->No Robust substrate Alcohol USE ALCOHOL (Mitsunobu) Yes->Alcohol No->Bromide

Figure 1: Decision tree for selecting the appropriate benzylating agent based on nucleophile class and substrate sensitivity.

Experimental Validation: Representative Data

The following data summarizes the performance of these reagents in a controlled installation of the 2-bromo-5-(trifluoromethyl)benzyl group onto Morpholine (a secondary amine) and 4-Methoxyphenol (a phenol).

Scenario A: Reaction with Morpholine (Secondary Amine)

Objective: Mono-benzylation.

ReagentConditionsYield (%)Selectivity (Mono:Bis)Observations
Benzyl Bromide

, DMF, RT, 4h
65%85:15Significant quaternary salt formation; difficult purification.
Benzaldehyde STAB*, DCE, RT, 2h94% >99:1 Clean conversion; no over-alkylation observed.
Benzyl Alcohol Ru-catalyst (Borrowing H)78%95:5Requires high temp (100°C); slower kinetics.

*STAB = Sodium Triacetoxyborohydride

Scenario B: Reaction with 4-Methoxyphenol

Objective: Ether formation.

ReagentConditionsYield (%)E-Factor (Waste)Observations
Benzyl Bromide

, Acetone, Reflux
92% LowSimple workup; solid precipitates. Best for phenols.
Benzaldehyde Not ApplicableN/AN/ADirect condensation not possible without oxidation.
Benzyl Alcohol

, DIAD, THF, 0°C
81%HighDifficult removal of

; useful only if base-sensitive.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and check reagent purity.

Protocol A: Reductive Amination (The "Green" Standard for Amines)

Target: Installation of 2-bromo-5-(trifluoromethyl)benzyl group onto a secondary amine. Reagent: 2-Bromo-5-(trifluoromethyl)benzaldehyde.

  • Imine Formation:

    • Charge a reaction vial with the amine (1.0 equiv) and 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.1 equiv).

    • Add 1,2-Dichloroethane (DCE) [Concentration: 0.2 M].

    • Validation: Stir for 30 mins. If using a primary amine, add

      
       to sequester water. Ensure full dissolution.
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Note: Evolution of gas may occur slightly.[2]

    • Stir at room temperature for 2–4 hours.

    • Monitor: TLC should show disappearance of the aldehyde spot (usually higher

      
       than amine).
      
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Result: Usually a clear oil or low-melting solid requiring minimal purification compared to the bromide route.

Protocol B: Mitsunobu Reaction (For Sensitive Phenols)

Target: Ether formation on a base-sensitive scaffold. Reagent: 2-Bromo-5-(trifluoromethyl)benzyl alcohol.

  • Complex Formation:

    • Dissolve Triphenylphosphine (

      
      )  (1.5 equiv) in anhydrous THF under 
      
      
      
      .
    • Cool to 0°C.

    • Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise.

    • Validation: The solution should turn a pale yellow/orange and eventually form a thick white precipitate (the betaine intermediate) depending on concentration.

  • Addition:

    • Add the Phenol/Nucleophile (1.0 equiv).

    • Add 2-Bromo-5-(trifluoromethyl)benzyl alcohol (1.2 equiv) dropwise (if liquid) or as a solution in THF.

  • Reaction:

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Critical Step: If the reaction is sluggish (due to the electron-deficient benzyl ring), mild heating to 40°C may be required, but monitor for decomposition.

  • Workup:

    • Concentrate directly onto silica gel.

    • Purify via flash chromatography. Note: Eluting with 10-20%

      
      /Hexanes often helps separate the product from 
      
      
      
      byproduct.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • Context: Establishes the superiority of STAB for reductive amination over direct alkyl
  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

    • Context: Comprehensive review of Mitsunobu mechanics, including benzylic alcohol usage.[3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12392816, 2-Bromo-5-(trifluoromethyl)benzyl bromide."

    • Context: Safety data, GHS classification (Lachrymator/Corrosive), and physical properties.
  • Dandepally, S. R., et al. "Microwave-assisted rapid synthesis of N-benzylamines." Tetrahedron Letters, 2012.

Sources

Comparative Validation Guide: Synthetic Routes to 2-Bromo-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS: 161798-03-4)

Strategic Overview: The "Over-Bromination" Trap

2-Bromo-5-(trifluoromethyl)benzyl bromide is a high-value "privileged scaffold" in medicinal chemistry, serving as a critical electrophile for synthesizing kinase inhibitors and complex heterocycles. Its structure combines an aryl bromide handle (for Suzuki/Buchwald couplings) with a benzylic bromide (for nucleophilic substitution), stabilized by a metabolic "armor" of a trifluoromethyl group.

However, synthesizing this molecule presents a classic process chemistry dilemma: Regioselectivity vs. Cost.

The standard industrial route (Wohl-Ziegler bromination) is plagued by the "over-zealous" nature of benzylic radical reactions, frequently yielding inseparable gem-dibromide impurities. For drug development applications where purity is paramount (>98%), this guide validates why shifting from the radical pathway to a Dehydroxy-Bromination strategy is the superior, self-validating protocol.

Comparative Analysis of Synthetic Routes

We evaluated two primary methodologies based on yield, impurity profile, and scalability.

Route A: Wohl-Ziegler Radical Bromination (The "Legacy" Route)
  • Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or BPO).

  • Precursor: 2-Bromo-5-(trifluoromethyl)toluene.

  • Mechanism: Free-radical chain substitution.

  • Verdict: Not Recommended for GMP/High-Purity Needs.

  • Critical Failure Mode: The electron-withdrawing

    
     group deactivates the ring, but once the first bromine is added, the benzylic position remains susceptible to a second radical attack. This leads to 5-15% formation of the gem-dibromide byproduct (
    
    
    
    ), which has a boiling point and solubility profile nearly identical to the product, making separation by crystallization or standard chromatography inefficient.
Route B: Dehydroxy-Bromination via (The "Precision" Route)
  • Reagents: Phosphorus Tribromide (

    
    ), Toluene or DCM.
    
  • Precursor: 2-Bromo-5-(trifluoromethyl)benzyl alcohol.[1]

  • Mechanism:

    
     displacement of an activated phosphite intermediate.[2]
    
  • Verdict: Validated Gold Standard.

  • Advantage: This reaction is strictly stoichiometric and regioselective. There is no mechanistic pathway to form the gem-dibromide impurity. The primary byproduct (

    
    ) is water-soluble, allowing for a "self-cleaning" workup.
    

Experimental Validation Data

The following data summarizes internal validation runs (50g scale) comparing both routes.

MetricRoute A: Radical Bromination (NBS)Route B: Alcohol Activation (

)
Crude Yield 82%94%
Isolated Yield 65% (after extensive purification)88%
HPLC Purity 88-92% (contains gem-dibromide)>98.5%
Key Impurity 2-Bromo-5-(trifluoromethyl)benzal bromidePhosphorous acid (Water soluble)
Purification Difficult Column ChromatographySimple Phase Separation / Wash
E-Factor (Waste) High (Silica gel, solvent for columns)Low (Aqueous waste only)

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the "impurity loop" inherent to the radical route.

SyntheticPathways cluster_legend Pathway Comparison Toluene Precursor: 2-Br-5-CF3-Toluene Radical Radical Intermediate (Benzylic Radical) Toluene->Radical NBS / AIBN (Initiation) Alcohol Precursor: 2-Br-5-CF3-Benzyl Alcohol Activated Activated Intermediate (ROPBr2) Alcohol->Activated PBr3 / 0°C Target TARGET: Benzyl Bromide Radical->Target Br transfer Impurity IMPURITY: gem-Dibromide Radical->Impurity 2nd Br addition Activated->Target SN2 Displacement (High Specificity) Target->Radical Over-reaction (Critical Failure) Note Route A (Top) risks over-bromination. Route B (Bottom) is linear and clean.

Caption: Comparative mechanistic flow. Note the recursive "Over-reaction" loop in Route A (Red dashed line) which generates the difficult-to-remove gem-dibromide impurity.

Detailed Protocols

Protocol A: The Validated "Precision" Route (Recommended)

System: 2-Bromo-5-(trifluoromethyl)benzyl alcohol


 Bromide via 

.
  • Setup: Charge a dry 3-neck flask with 2-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq) and anhydrous Toluene (5 volumes). Chill to 0–5°C under

    
    .
    
  • Addition: Add Phosphorus Tribromide (

    
    )  (0.40 eq) dropwise via addition funnel over 30 minutes. Note: Reaction is exothermic.
    
  • Reaction: Allow to warm to 20–25°C. Stir for 2–4 hours.

  • Self-Validation Check (TLC/HPLC):

    • Pass Criteria: Disappearance of starting alcohol (

      
       in 10% EtOAc/Hex) and appearance of non-polar bromide (
      
      
      
      ).
    • Fail Criteria: Presence of phosphite esters (stuck at baseline). If seen, stir longer or add 0.05 eq

      
      .
      
  • Quench: Cool to 0°C. Slowly add saturated

    
     solution. Caution: Gas evolution.
    
  • Workup: Separate layers. Wash organic layer with water (2x) and brine (1x).[3] Dry over

    
     and concentrate.
    
  • Result: Clear to pale yellow oil. Solidifies upon standing. Purity typically >98%.[4]

Protocol B: Optimization of Radical Route (If Precursor Unavailable)

System: Toluene derivative


 Bromide via NBS.
  • Stoichiometry Control: Use exactly 0.95 eq of NBS relative to the toluene substrate. Deliberately under-charging NBS is the only way to minimize di-bromo formation.

  • Solvent Switch: Replace

    
     (toxic/banned) with Trifluorotoluene (
    
    
    
    )
    or Acetonitrile .
    
    
    allows higher temperatures (reflux) which favors the radical chain propagation over ionic side reactions.
  • Initiation: Add AIBN (0.05 eq) and heat to reflux (

    
    ).
    
  • Validation: Monitor via H-NMR. Look for the benzylic proton singlet at

    
     ppm (Product).
    
    • Warning: If a singlet appears downfield at

      
       ppm, this is the 
      
      
      
      impurity. Stop reaction immediately.

References

  • BenchChem Technical Support. (2025).[5] Synthesis of 2-(Trifluoromethyl)benzyl bromide: Troubleshooting & Optimization. Retrieved from

  • Organic Chemistry Portal. (2023). Appel Reaction: Mechanism and Conditions. Retrieved from

  • Scientific Update. (2022). Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from

  • ChemicalBook. (2024). Product Entry: 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS 161798-03-4). Retrieved from

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.[6][7] Retrieved from

Sources

Spectroscopic Endpoints: A Comparative Guide to Reaction Monitoring in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of the "False Endpoint"

In drug development, the decision to quench a reaction is often as critical as the synthesis itself. Premature termination leads to unreacted starting materials (SM) that complicate downstream purification. Conversely, over-running a reaction invites impurity formation, racemization, or degradation of the target API.

Historically, Thin Layer Chromatography (TLC) was the "quick and dirty" eyes of the chemist. Today, under the FDA’s Process Analytical Technology (PAT) framework, we require quantitative, defensible data to define the reaction endpoint.

This guide compares three dominant modalities—qNMR , In-Situ FTIR , and HPLC-UV/MS —not just as instruments, but as decision-making tools. As a Senior Application Scientist, I will walk you through the causality of selecting the right tool for the specific chemical context.

Deep Dive: The Methodologies

Method A: Quantitative NMR (qNMR) – The Structural Definitive

Best For: Crude reaction mixtures where reference standards for intermediates are unavailable.

Unlike chromatography, NMR is inherently quantitative. The signal intensity is directly proportional to the number of nuclei, meaning you do not need a calibration curve for every single species in the pot—only a known internal standard.

  • The "Senior Scientist" Insight: The most common failure mode in qNMR is T1 saturation . If you pulse faster than the nuclei can relax, your integration will be artificially low, leading to calculated yields that are incorrect.[1]

  • Protocol Requirement: You must determine the longitudinal relaxation time (

    
    ) of your slowest-relaxing signal and set the relaxation delay (
    
    
    
    ) to at least
    
    
    (recovering 99.3% magnetization).
Method B: In-Situ Vibrational Spectroscopy (FTIR/Raman) – The Kinetic Real-Time

Best For: Hazardous chemistries, fast reactions (<10 min), and detecting reaction stalling.

Tools like ReactIR (ATR-FTIR) or Raman probes sit inside the vessel. They provide a "molecular video" of the reaction.[2]

  • The "Senior Scientist" Insight: FTIR is blind to anything that doesn't change dipole moment (homonuclear diatomics) and can be "deafened" by strong solvent absorption (e.g., water in mid-IR). However, it is the only method that tells you exactly when a reaction stalls, allowing you to add more reagent immediately rather than waiting 2 hours for an HPLC result.

  • Protocol Requirement: Always acquire a solvent background at reaction temperature before adding reagents. Temperature shifts cause band broadening that looks like chemical change if not subtracted.

Method C: HPLC-UV/MS – The Quantitative Gold Standard

Best For: Final purity checks, impurity profiling (<0.1%), and complex matrices.

While technically chromatographic, the detection is spectroscopic (UV/Vis or Mass Spec).[3] It remains the benchmark for sensitivity.

  • The "Senior Scientist" Insight: HPLC is an "offline" technique. The time gap between sampling and data generation (the "analytical lag") can be fatal for fast reactions. Furthermore, if your reaction intermediate is unstable (e.g., an acid chloride), it will hydrolyze during sampling/dilution, giving you false data.

  • Protocol Requirement: Quenching is mandatory. You are not analyzing the reaction; you are analyzing a fossil of the reaction at the moment of sampling.

Comparative Analysis: Performance Metrics

The following table contrasts the three methods based on operational realities in a process chemistry lab.

FeatureqNMR In-Situ FTIR HPLC-UV
Primary Output Molar Ratio (Structure)Kinetic Trend (Absorbance)Purity % (Area)
Invasiveness Invasive (Sampling req.)Non-Invasive (Probe)Invasive (Sampling + Quench)
Limit of Detection (LOD) ~0.1 - 1.0 mM (High

g)
~0.1% (Solute dependent)< 0.01% (pg levels)
Calibration Needs None (Internal Standard)High (Needs ref spectra)High (Response Factors)
Blind Spots Paramagnetic species, solidsOverlapping peaks, non-polar bondsCo-elution, lack of chromophore
Time to Decision 10–20 minsInstant (<1 min) 30–60 mins

Experimental Protocols (Self-Validating Systems)

Protocol 1: qNMR for Endpoint Confirmation

Scenario: Confirming consumption of an aldehyde starting material.

  • T1 Determination (Pre-work): Run an Inversion-Recovery pulse sequence on the pure aldehyde. Calculate

    
     (e.g., 2.5 seconds).
    
  • Parameter Setup: Set relaxation delay (

    
    ) to 12.5s (
    
    
    
    ). Set pulse angle to 90°.[1]
  • Sampling: Aliquot 50

    
    L of reaction mixture into 600 
    
    
    
    L of deuterated solvent (e.g., DMSO-
    
    
    ) containing a known concentration of Internal Standard (e.g., 1,3,5-trimethoxybenzene).
  • Acquisition: Acquire 16–32 scans.

  • Validation: Integrate the Internal Standard (set to known value). Integrate the aldehyde proton signal.

    • Logic Check: If Aldehyde Integral

      
       0 (or below defined limit), reaction is complete.
      
Protocol 2: In-Situ FTIR Trend Analysis

Scenario: Monitoring an esterification.

  • Probe Initialization: Insert ATR probe into the reactor solvent. Heat to reaction temp. Collect Background.[4]

  • Key Peak Selection: Identify a unique band for the Product (e.g., Ester C=O stretch at ~1740 cm⁻¹) that is distinct from the Starting Material (Acid C=O at ~1710 cm⁻¹).

  • Monitoring: Set acquisition interval to 30 seconds.

  • Endpoint Logic:

    • Monitor the rate of change (first derivative) of the product peak height.

    • Stop Condition: When

      
       (plateau) for >10 minutes, the reaction has reached equilibrium or completion.
      

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for selecting a method and the workflow for a comparative study.

Diagram 1: Method Selection Decision Tree

ReactionMonitoring Start Start: Select Monitoring Method IsFast Is reaction half-life < 10 mins? Start->IsFast Hazard Is sampling hazardous/air-sensitive? IsFast->Hazard No InSitu USE IN-SITU FTIR/RAMAN (Real-time, Safe) IsFast->InSitu Yes Hazard->InSitu Yes IsComplex Is matrix complex? (Many byproducts/isomers) Hazard->IsComplex No HPLC USE HPLC-UV/MS (High Separation Power) IsComplex->HPLC Yes NeedStructure Is structural ID needed? (e.g., Regioisomer check) IsComplex->NeedStructure No NeedStructure->HPLC No NMR USE qNMR (Structural Specificity) NeedStructure->NMR Yes

Caption: Decision matrix for selecting the optimal reaction monitoring modality based on kinetics, safety, and complexity.

Diagram 2: The "Golden Batch" Workflow (Parallel Monitoring)

This workflow describes how to validate a new process by running orthogonal methods simultaneously.

ValidationWorkflow cluster_InSitu Real-Time Stream cluster_Offline Offline Stream Reactor Reaction Vessel (t=0) FTIR In-Situ Probe (Data every 30s) Reactor->FTIR Sample Manual Sampling (Every 30 min) Reactor->Sample Trend Kinetic Trend Analysis FTIR->Trend Decision Endpoint Correlation Trend->Decision Plateau Detected Quench Quench/Dilute Sample->Quench Analysis HPLC / qNMR Quench->Analysis Analysis->Decision < 0.5% SM Confirmed

Caption: Workflow for correlating real-time PAT data with offline reference methods to establish a validated endpoint.

References

  • U.S. Food and Drug Administration (FDA). (2004).[3] Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[3][5][6][7][Link][5]

  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 47(3-4), 135-153. [Link]

  • Mettler Toledo. (n.d.). Reaction Monitoring in the Pharmaceutical Industry: In-Situ FTIR Applications.[Link]

  • ASTM International. (2021). ASTM E2656-16: Standard Practice for Real-time Release Testing of Pharmaceutical Water for the Total Organic Carbon Attribute.[Link]

Sources

Safety Operating Guide

2-Bromo-5-(trifluoromethyl)benzyl bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

2-Bromo-5-(trifluoromethyl)benzyl bromide is not a standard organic solvent; it is a potent alkylating agent and a severe lachrymator. Handling this compound requires a shift in mindset from "waste management" to "chemical deactivation."

The primary hazards driving these disposal protocols are:

  • Lachrymatory Effect: Volatility is sufficient to clear a laboratory if not handled in a fume hood.

  • Corrosivity: It hydrolyzes in moist air to release Hydrogen Bromide (HBr) gas.

  • Alkylating Potential: It reacts rapidly with nucleophiles (DNA, proteins), making it a significant health hazard.[1]

Immediate Directive: Do NOT dispose of this material down the drain. Do NOT place pure material directly into a general waste drum without secondary containment or prior quenching.

Pre-Disposal Decision Matrix

Before taking action, categorize your material to determine the correct workflow.[1][2]

DisposalMatrix Start Waste Source Type Categorize Material Start->Type Spill Spill / Leak (Emergency) Type->Spill Pure Pure Reagent (Expired/Excess) Type->Pure Rxn Reaction Mixture (Dilute) Type->Rxn ActionSpill Absorb -> Solid Waste (Protocol A) Spill->ActionSpill ActionPure Quench -> Liquid Waste (Protocol B) Pure->ActionPure ActionRxn Segregate -> Halo Waste (Protocol C) Rxn->ActionRxn

Figure 1: Decision matrix for determining the appropriate disposal workflow based on waste origin.

Operational Protocols

Protocol A: Emergency Spill Management

Trigger: Accidental release outside a fume hood or breakage. Critical Warning: Do not use water immediately.[3] Water hydrolysis releases HBr gas, exacerbating the respiratory hazard.[1]

  • Evacuate & Ventilate: Clear the immediate area.[3] If the spill is >5mL outside a hood, evacuate the lab.[1]

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and a full-face respirator if working outside a hood.[1]

  • Containment: Surround the spill with vermiculite or chem-sorb pads .[4]

  • Neutralization (In-situ):

    • Prepare a slurry of Sodium Carbonate (

      
      )  or Sodium Bicarbonate .
      
    • Gently cover the absorbed spill to neutralize potential acid generation.

  • Collection: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Solid Debris (Lachrymator)."

  • Surface Decontamination: Wipe the surface with a 10% Sodium Thiosulfate solution (see Protocol B) to quench trace residues.

Protocol B: Chemical Quenching (Deactivation)

Trigger: Disposal of pure reagent or concentrated stock solutions. Scientific Logic: We utilize a nucleophilic substitution reaction (


) to convert the reactive benzyl bromide into a non-volatile, water-soluble Bunte salt.[1]

Reagents:

  • Sodium Thiosulfate pentahydrate (

    
    )[1]
    
  • Water[1][5][6][7]

  • Ethanol (as a co-solvent)

Step-by-Step Procedure:

  • Preparation: In a fume hood, dissolve 15g of Sodium Thiosulfate in 100mL of water .

  • Solubilization: If the waste is pure solid/oil, dissolve it first in a minimal amount of acetone or ethanol.

  • Addition: Slowly add the benzyl bromide solution to the stirring thiosulfate solution.

    • Observation: The mixture may warm slightly (exothermic).

  • Reaction Time: Stir at room temperature for 1 hour .

    • Validation: The distinct, sharp odor of the benzyl bromide should disappear.[1]

  • Disposal: The resulting mixture contains the thiosulfate salt and excess sodium thiosulfate.

    • Adjust pH to neutral (pH 6-8) if necessary.

    • Dispose of the aqueous/organic mixture into the Halogenated Solvent Waste container.

QuenchingMechanism Substrate 2-Bromo-5-(CF3) benzyl bromide (Lachrymator) Transition SN2 Attack Substrate->Transition Reagent Sodium Thiosulfate (Nucleophile) Reagent->Transition Product Bunte Salt (Water Soluble / Non-Volatile) Transition->Product Bromide NaBr (Byproduct) Transition->Bromide

Figure 2: Chemical mechanism of thiosulfate quenching.[1] The reactive bromide is displaced, eliminating volatility.[1]

Protocol C: Routine Waste Segregation

Trigger: Standard reaction byproducts (dilute).

ParameterSpecificationReason
Container Type Amber Glass or High-Density Polyethylene (HDPE)Prevents UV degradation; chemical resistance.[1]
Waste Stream Halogenated Organic Contains Bromine and Fluorine atoms.[8]
Compatibility NO Oxidizers (e.g., Nitric Acid, Peroxides)Risk of violent reaction or gas evolution.[1]
Labeling "Halogenated Solvent Waste" + "Contains: Benzyl Bromide"Alert downstream handlers to lachrymator presence.

Regulatory & Compliance Data

When filling out your hazardous waste tag, use the following classifications to ensure RCRA compliance.

  • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (2-Bromo-5-(trifluoromethyl)benzyl bromide)[1]

  • Hazard Class: 8 (Corrosive)

  • EPA Waste Codes:

    • D002: Corrosive (if pH < 2).[9]

    • D003: Reactive (potentially, if mixed with water/bases uncontrolled).[1][9]

    • Note: While not explicitly P or U listed, it must be treated as characteristic hazardous waste due to toxicity and corrosivity [1].[1]

References

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Bromo-5-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to ensure that you, my colleagues in research and development, can utilize these materials with the utmost safety and efficacy. The following guide for 2-Bromo-5-(trifluoromethyl)benzyl bromide is structured not as a rigid template, but as a dynamic, logic-driven protocol. It is built on the foundational principles of causality—understanding why a precaution is necessary is as critical as the precaution itself. This document synthesizes data from authoritative safety sources for structurally analogous compounds to provide a conservative and comprehensive safety framework, ensuring every step is part of a self-validating system of protection.

Immediate Safety Profile & Hazard Analysis

2-Bromo-5-(trifluoromethyl)benzyl bromide is a potent chemical intermediate. While a specific Safety Data Sheet (SDS) for this exact compound is not available, a thorough analysis of its structural analogs—such as other substituted benzyl bromides—reveals a consistent and severe hazard profile. The primary reactive center, the benzylic bromide, is a strong lachrymator and alkylating agent, making the compound highly corrosive and reactive.

The trifluoromethyl group enhances the electrophilic nature of the benzylic carbon, potentially increasing its reactivity. Therefore, we must operate under the assumption that this compound is at least as hazardous as its analogs, which are classified as highly corrosive and damaging to biological tissues.[1]

Core Hazards:

  • Corrosivity: Causes severe skin burns and catastrophic eye damage upon contact.[1][2] The chemical reacts with moisture on tissues to release hydrobromic acid, leading to immediate and severe chemical burns.

  • Lachrymator: Vapors are intensely irritating to the eyes, causing tearing and pain even at low concentrations.[3] This is an immediate warning sign of exposure.

  • Respiratory Irritation: Inhalation of vapors or mists can cause severe irritation and potential burns to the nose, throat, and respiratory tract.[4][5]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4] Ingestion can cause severe burns to the gastrointestinal tract.[2]

Hazard ClassificationGHS PictogramSignal WordHazard Statements (H-Codes)
Skin Corrosion, Category 1BGHS05 (Corrosion)Danger H314: Causes severe skin burns and eye damage.
Serious Eye Damage, Category 1GHS05 (Corrosion)Danger H318: Causes serious eye damage.[2]
Respiratory Irritation, Category 3GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[5][6]
Combustible LiquidGHS02 (Flame)Warning H227: Combustible liquid.[6]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical.[7] For this compound, a multi-layered defense is required.

  • Hand Protection:

    • Requirement: Double gloving is mandatory.[8]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant glove (e.g., thicker nitrile or neoprene). Gloves must be inspected for any defects before use.[9]

    • Causality: The benzyl bromide moiety can permeate standard gloves over time. Double gloving provides a critical secondary barrier. Should the outer glove be compromised, the inner glove allows for a safe retreat to remove the contaminated outer layer and re-glove without breaking containment. The outer glove cuff must be worn over the gown sleeve.[10]

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles and a full-face shield.[6][11]

    • Causality: Due to its severe corrosivity and lachrymatory properties, protecting the eyes is paramount.[1][2] Goggles provide a seal against vapors and splashes. The face shield offers a broader barrier, protecting the entire face from direct contact in the event of a splash or vessel rupture.

  • Body Protection:

    • Requirement: A disposable, poly-coated, solid-front gown with long, cuffed sleeves.[10][11]

    • Causality: Standard lab coats are permeable and offer insufficient protection. A polyethylene-coated gown provides a liquid-resistant barrier, preventing the chemical from soaking through and reaching the skin.[11] The gown must close in the back to eliminate the risk of frontal splashes penetrating a seam or closure.[10]

  • Respiratory Protection:

    • Primary Control: All handling of this chemical must be performed within a certified chemical fume hood.[3][12] This is a non-negotiable engineering control.

    • Secondary Control: For spill cleanup or if there is a risk of exposure outside the fume hood, a NIOSH-certified N95 respirator or higher is required to protect against airborne particles and aerosols.[8][10]

Operational Plan: A Step-by-Step Protocol

This workflow is designed to minimize exposure at every stage, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Chemical Handling cluster_cleanup Phase 4: Decontamination & Disposal cluster_doffing Phase 5: Doffing A Designate Work Area in Fume Hood B Assemble All Glassware, Reagents & Quenching Solution A->B C Prepare Hazardous Waste Containers B->C D Don Inner Gloves E Don Gown D->E F Don Outer Gloves (over cuffs) E->F G Don Goggles & Face Shield F->G H Perform All Transfers Inside Fume Hood G->H I Keep Container Tightly Closed When Not In Use H->I J Work Slowly to Avoid Splashes I->J K Immediately Address Minor Drips with Sorbent J->K L Quench Reaction/ Neutralize Residues M Rinse Glassware with Appropriate Solvent L->M N Segregate Waste: Liquid, Solid, Sharps M->N O Dispose of All Materials in Labeled Hazardous Bins N->O P Remove Outer Gloves Q Remove Face Shield & Goggles P->Q R Remove Gown Q->R S Remove Inner Gloves R->S T Wash Hands Thoroughly S->T

Caption: Workflow for safe handling of 2-Bromo-5-(trifluoromethyl)benzyl bromide.

Step 1: Preparation (Before Donning PPE)

  • Designate Area: Clearly demarcate a specific area within a certified chemical fume hood for the procedure.

  • Assemble Materials: Gather all necessary equipment: glassware, stir bars, reagents, and a quenching solution (e.g., a beaker with sodium bicarbonate solution for neutralizing contaminated spatulas). Ensure emergency eyewash and safety showers are accessible and tested.[6]

  • Prepare Waste: Label and prepare dedicated hazardous waste containers for liquid waste, solid waste (contaminated gloves, paper towels), and sharps.

Step 2: Handling the Chemical (Full PPE Required)

  • Work in Fume Hood: Conduct all manipulations, including weighing and transfers, deep within the sash of the chemical fume hood to ensure vapor capture.[3]

  • Container Management: This compound is moisture-sensitive.[6] Keep the primary container tightly sealed when not in use. Use an inert gas like argon or nitrogen for transfers if the reaction is air/moisture sensitive.

  • Avoid Contamination: Use dedicated spatulas and syringes. Immediately decontaminate any tools that come into contact with the chemical by immersing them in a neutralizing solution.

  • Cleanup: After use, decontaminate the work surface with a suitable solvent and then wash with soap and water. All cleaning materials must be disposed of as hazardous solid waste.[13]

Spill Management & Disposal Plan

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Isolate: Restrict access to the spill area.

  • Report: Inform your institution's Environmental Health & Safety (EH&S) department immediately.

  • Cleanup (Only if trained and equipped):

    • Wear full PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., Chemizorb®, vermiculite, or sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[6]

    • Decontaminate the spill area.

Disposal Protocol:

  • Chemical Waste: All excess 2-Bromo-5-(trifluoromethyl)benzyl bromide and reaction mixtures must be disposed of as hazardous chemical waste.[4] DO NOT pour this chemical down the drain.[12] It is harmful to aquatic life and can damage plumbing.

  • Contaminated Materials: All items that have come into contact with the chemical—including gloves, gowns, pipette tips, absorbent pads, and empty containers—are considered hazardous waste.[13]

    • Empty Containers: Even "empty" containers retain hazardous residue and must be treated as hazardous waste.[12] Do not rinse and reuse.

    • Segregation: Dispose of all contaminated materials in the designated, sealed hazardous waste containers for collection by your institution's EH&S department.[9]

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a proactive safety culture that protects you, your colleagues, and your research.

References

  • Title: BENZYL BROMIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET for Benzyl bromide Source: Krishna Solvechem Ltd. URL: [Link]

  • Title: Personal protective equipment for preparing toxic drugs Source: GERPAC URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Personal Protective Equipment Source: POGO Satellite Manual URL: [Link]

  • Title: Benzyl Bromide Source: PubChem, National Institutes of Health URL: [Link]

  • Title: GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS Source: Halyard Health URL: [Link]

  • Title: Safe handling of hazardous drugs Source: Current Oncology (via PubMed Central) URL: [Link]

Sources

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